molecular formula C9H7F2NO3 B054819 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one CAS No. 121247-16-3

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Cat. No.: B054819
CAS No.: 121247-16-3
M. Wt: 215.15 g/mol
InChI Key: ICTSDDZTPXZWEM-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H7F2NO3 and its molecular weight is 215.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-difluoro-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-5(13)4-6-8(12(14)15)3-2-7(10)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSDDZTPXZWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558217
Record name 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
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Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121247-16-3
Record name 1-(2,3-Difluoro-6-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121247-16-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID40558217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a fluorinated nitroaromatic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a substituted aromatic ketone. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with a propanone moiety, imparts unique electronic and chemical characteristics to the molecule. These features make it a valuable building block for the synthesis of more complex chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 121247-16-3[1][2]
Molecular Formula C₉H₇F₂NO₃[1][2]
Molecular Weight 215.15 g/mol [1][2]
Boiling Point 283.4 °C at 760 mmHg[3]
Flash Point 125.2 °C
Melting Point Not available
Solubility Not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known structure, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons will be influenced by the fluorine and nitro substituents.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with C-F couplings), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show strong absorption bands characteristic of:

  • C=O stretching of the ketone (around 1715 cm⁻¹).

  • Asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M+) at m/z 215.15, with fragmentation patterns corresponding to the loss of acetyl, nitro, and other functional groups.

Synthesis and Reactivity

3.1. Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction of a suitable trifluoronitrobenzene precursor with the enolate of acetone.

Proposed Synthetic Pathway:

Synthesis_Pathway 1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Product This compound 1,2,3-Trifluoro-4-nitrobenzene->Product Nucleophilic Aromatic Substitution Acetone_enolate Acetone Enolate (from Acetone + Base) Acetone_enolate->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for this specific synthesis is not available in the cited literature. However, a general procedure would likely involve the following steps:

  • Enolate Formation: A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide) is added to a solution of acetone in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature to generate the acetone enolate.

  • Nucleophilic Substitution: A solution of 1,2,3-trifluoro-4-nitrobenzene in the same solvent is added dropwise to the enolate solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is then extracted into an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation.

3.2. Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as reduction to an alcohol, reductive amination, or formation of hydrazones and oximes.

  • Aromatic Ring: The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for further nucleophilic aromatic substitution, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile under forcing conditions.

  • Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of various biologically active molecules. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-acid combinations.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is not yet reported, its structural motifs are present in various pharmacologically active compounds.

  • Scaffold for Bioactive Molecules: The difluoronitrophenyl moiety is a key component in a range of compounds investigated for their potential as kinase inhibitors, anti-inflammatory agents, and herbicides. The propanone side chain offers a versatile handle for further chemical modifications to explore structure-activity relationships.

  • Intermediate in Medicinal Chemistry: The ability to transform the ketone and nitro functionalities allows this compound to serve as a valuable intermediate in the synthesis of more complex drug candidates. For instance, reduction of the nitro group to an amine, followed by further derivatization, is a common strategy in drug discovery.

Logical Workflow for Investigating Biological Potential:

Biological_Investigation_Workflow Start This compound Derivatization Chemical Derivatization (e.g., reduction, amination) Start->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., cytotoxicity, enzyme inhibition) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Activity Preclinical Preclinical Development Lead_Opt->Preclinical

References

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a compound of interest in chemical and proteomics research. This document is intended for researchers, scientists, and professionals in drug development, offering key data on its chemical identity, properties, and structure.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name, this compound.[1] It is also known by other synonyms such as 3-Acetylmethyl-1,2-difluoro-4-nitrobenzene and 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)-.[1] The Chemical Abstracts Service (CAS) has assigned the registry number 121247-16-3 to this compound.[1][2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₇F₂NO₃PubChem[1][2]
Molecular Weight 215.15 g/mol PubChem[1][2]
Monoisotopic Mass 215.03939941 DaPubChem[1]
XLogP3 1.6PubChem[1]
Polar Surface Area 62.9 ŲPubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Chemical Structure

The molecular structure of this compound consists of a difluoronitrophenyl ring attached to a propan-2-one moiety. The precise arrangement of these functional groups is depicted in the diagram below.

Caption: 2D structure of this compound.

Experimental Protocols

Logical Relationships of Compound Data

The following diagram illustrates the logical flow of information for characterizing this compound, from its fundamental identifiers to its structural and property data.

G A This compound B Chemical Identifiers A->B C Physicochemical Properties A->C D Structural Information A->D B1 IUPAC Name: This compound B->B1 B2 CAS Number: 121247-16-3 B->B2 C1 Molecular Formula: C₉H₇F₂NO₃ C->C1 C2 Molecular Weight: 215.15 g/mol C->C2 D1 SMILES: CC(=O)CC1=C(C=CC(=C1F)F)N+[O-] D->D1 D2 InChIKey: ICTSDDZTPXZWEM-UHFFFAOYSA-N D->D2

Caption: Information workflow for this compound.

Biological Activity and Applications

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway involvements of this compound. The compound is listed as a biochemical for proteomics research, suggesting its potential use as a research tool or intermediate in the synthesis of more complex molecules.[2] Further research is required to elucidate its biological role and potential applications in drug development.

References

Technical Guide: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (CAS No. 121247-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document consolidates available chemical data, outlines a probable synthetic context, and discusses the ultimate biological target of the final antibiotic products. Due to the nature of this compound as a synthetic intermediate, publicly available data on its specific biological activity and detailed experimental protocols are limited. This guide, therefore, focuses on its physicochemical properties, a generalized synthetic pathway, and the established mechanism of action for the quinolone class of antibiotics.

Chemical Identification and Properties

This compound is a substituted aromatic ketone. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.

PropertyValueSource
CAS Number 121247-16-3[1]
Molecular Formula C₉H₇F₂NO₃[2]
Molecular Weight 215.15 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-Acetylmethyl-1,2-difluoro-4-nitrobenzene, 2-Propanone, 1-(2,3-difluoro-6-nitrophenyl)-[1][2]
Boiling Point 115-116 °C at 0.2 Torr[2]
Density 1.377 g/cm³[2]
Flash Point 125.2 °C[2]
Refractive Index 1.514[2]

Role in Pharmaceutical Synthesis

This compound is primarily utilized as a building block in the synthesis of fluoroquinolone antibiotics.[3][4][5][6][7] Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a variety of bacterial infections. The presence of the difluoro-nitrophenyl moiety is crucial for constructing the core quinolone scaffold, which is essential for its antibacterial activity.

Generalized Synthetic Pathway

The subsequent conversion to the target compound and its use in quinolone synthesis is a multi-step process. The diagram below illustrates a generalized workflow for the synthesis of a quinolone antibiotic, highlighting the position of the title compound as a key intermediate.

G A Starting Materials (e.g., Substituted Difluoronitrobenzene) B Synthesis of Intermediate This compound (CAS: 121247-16-3) A->B C Cyclization to form Quinolone Core B->C D Addition of Side Chains C->D E Final Quinolone Antibiotic D->E G cluster_0 Bacterial Cell Quinolone Quinolone Antibiotic DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leads to

References

Technical Guide: Physicochemical Properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the key physicochemical properties of the chemical compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The information presented is based on publicly available data.

Core Compound Data

This compound is a substituted aromatic ketone. The presence of two fluorine atoms and a nitro group on the phenyl ring, combined with a propan-2-one moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₉H₇F₂NO₃[1][2]
Molecular Weight 215.15 g/mol [1][2]
CAS Number 121247-16-3[1][2]

Experimental Protocols and Methodologies

A comprehensive search of publicly accessible scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis or analysis of this compound. While general synthetic strategies for similar compounds, such as nucleophilic aromatic substitution on highly substituted nitrobenzenes, are well-established, specific reaction conditions, purification methods, and analytical procedures for this particular molecule are not documented in the available resources.

Signaling Pathways and Biological Activity

Information regarding the biological activity of this compound and its potential role in any signaling pathways is not available in the public domain. The compound is primarily cataloged as a chemical intermediate, and as such, its biological effects have likely not been the subject of extensive investigation.

Due to the absence of information on experimental workflows or biological signaling pathways involving this compound, the creation of corresponding diagrams as requested is not possible at this time. Further research and publication in peer-reviewed literature would be necessary to elucidate these aspects of the compound's profile.

References

Spectroscopic Profile of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Due to the absence of publicly available experimental spectra, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, generated using established spectroscopic principles and computational tools. This guide also includes detailed, representative experimental protocols for each spectroscopic technique, intended to aid researchers in the acquisition of actual data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and analysis of characteristic functional group frequencies.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6m1HAr-H
~7.4 - 7.2m1HAr-H
4.12s2H-CH₂-
2.25s3H-CH₃

Note: Chemical shifts for aromatic protons are estimations and can be influenced by the complex interplay of the electron-withdrawing nitro group and the fluorine atoms. The multiplicity is predicted as a multiplet (m) due to potential complex spin-spin coupling with fluorine atoms and each other.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~204C =O
~150 (dd)C -F
~148 (dd)C -F
~145C -NO₂
~130Ar-C
~125Ar-C
~120Ar-C
~50-C H₂-
~30-C H₃

Note: The chemical shifts for the fluorine-bearing aromatic carbons are expected to appear as doublets of doublets (dd) due to C-F coupling. The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹⁹F NMR Data

Predicting precise ¹⁹F NMR chemical shifts without specialized software and experimental reference data is challenging. However, the two fluorine atoms on the aromatic ring are in different chemical environments and would be expected to appear as two distinct signals, likely in the range of -120 to -160 ppm relative to CFCl₃. Each signal would likely be a multiplet due to coupling with the aromatic protons and potentially with each other.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2960-2850WeakAliphatic C-H Stretch
~1720StrongC=O Stretch (Ketone)
~1600 & ~1475MediumAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250-1100StrongC-F Stretch
~850Medium-StrongC-N Stretch

Note: The strong absorptions corresponding to the nitro group (NO₂) and the carbonyl group (C=O) are expected to be the most characteristic features of the IR spectrum.[1][2][3][4][5]

Predicted Mass Spectrometry (MS) Data
m/zInterpretation
215.04[M]⁺, Molecular Ion
198[M - OH]⁺
172[M - CH₃CO]⁺
155[M - NO₂ - F]⁺
142[C₇H₂F₂O]⁺
43[CH₃CO]⁺ (likely base peak)

Note: The molecular ion peak is predicted based on the compound's molecular formula (C₉H₇F₂NO₃) and monoisotopic mass.[6] The fragmentation pattern is a prediction based on the expected cleavage of the weakest bonds and the formation of stable fragments.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference may be used.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal or external standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them with specific functional groups (e.g., C=O, NO₂, C-F, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS).

Procedure:

  • Sample Introduction:

    • For GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume of the solution into the GC, where the compound will be vaporized and separated from the solvent before entering the mass spectrometer.

    • For Direct Infusion: Dissolve the sample in an appropriate solvent and infuse it directly into the ion source of the mass spectrometer.

  • Ionization:

    • In the ion source (e.g., using EI at 70 eV), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis:

    • The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert into Spectrometer prep4->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 proc4 Spectral Analysis proc3->proc4

Caption: General workflow for NMR spectroscopy.

Experimental_Workflow_IR cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis setup1 Clean ATR Crystal setup2 Acquire Background Spectrum setup1->setup2 sample1 Place Sample on Crystal setup2->sample1 sample2 Apply Pressure sample1->sample2 sample3 Acquire Sample Spectrum sample2->sample3 analysis1 Identify Absorption Bands sample3->analysis1 analysis2 Correlate with Functional Groups analysis1->analysis2

Caption: General workflow for FTIR-ATR spectroscopy.

Experimental_Workflow_MS cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation intro1 Prepare Sample Solution intro2 Inject/Infuse into MS intro1->intro2 intro3 Ionize Sample (e.g., EI) intro2->intro3 analysis1 Separate Ions by m/z intro3->analysis1 analysis2 Detect Ions analysis1->analysis2 data1 Identify Molecular Ion Peak analysis2->data1 data2 Analyze Fragmentation Pattern data1->data2

Caption: General workflow for mass spectrometry.

References

physical and chemical properties of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from chemical suppliers, publicly available databases, and analogous chemical syntheses to present a thorough profile of the compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing or further investigating this molecule.

Introduction

This compound is a fluorinated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. The presence of a nitro group and fluorine atoms on the phenyl ring, combined with a propan-2-one moiety, suggests that this molecule could serve as a versatile building block for the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitro and fluoro substituents can influence the reactivity of the aromatic ring and the adjacent propanone group, making it a subject of interest for various chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the data is sourced from commercial suppliers and may be predicted rather than experimentally determined.

PropertyValueSource
Molecular Formula C₉H₇F₂NO₃--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 215.15 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 121247-16-3--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Data not available
Melting Point Data not available
Boiling Point 283.4°C at 760 mmHg--INVALID-LINK--[3]
Flash Point 125.2°C--INVALID-LINK--
Solubility Data not available
Computed XLogP3 1.6--INVALID-LINK--[2]
Topological Polar Surface Area 62.9 Ų--INVALID-LINK--[2]
Monoisotopic Mass 215.03939941 Da--INVALID-LINK--[2]

Experimental Protocols

Proposed Synthesis of 2,3-Difluoro-6-nitrophenol (Intermediate)

This protocol is adapted from a patented process for the preparation of 2,3-difluoro-6-nitrophenol.[4]

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., NaOH or KOH)

  • Acid for pH adjustment (e.g., HCl or H₂SO₄)

  • Deionized water

Procedure:

  • 1,2,3-Trifluoro-4-nitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. The reaction is conducted in the absence of an organic solvent at a temperature between 20°C and 100°C.

  • Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to a value between 1 and 6 by the addition of an acid.

  • The resulting product, 2,3-difluoro-6-nitrophenol, is then isolated and purified by steam distillation.

Proposed Synthesis of this compound

This proposed step involves the alkylation of the synthesized 2,3-difluoro-6-nitrophenol with chloroacetone. This is a standard method for the synthesis of aryl acetones from phenols.

Materials:

  • 2,3-Difluoro-6-nitrophenol

  • Chloroacetone

  • A suitable base (e.g., K₂CO₃ or NaH)

  • An appropriate solvent (e.g., acetone or DMF)

Procedure:

  • To a solution of 2,3-difluoro-6-nitrophenol in a suitable solvent, a base is added to deprotonate the phenolic hydroxyl group.

  • Chloroacetone is then added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Reactivity and Spectroscopic Analysis

Reactivity

No specific data on the reactivity of this compound is available in the searched literature. However, the chemical structure suggests several potential reaction sites:

  • The aromatic ring: The presence of two fluorine atoms and a nitro group makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution.

  • The nitro group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.

  • The ketone group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and reactions involving the enolate, such as aldol condensation or alkylation.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. For researchers who synthesize this compound, the following are expected characteristic signals:

  • ¹H NMR: Signals corresponding to the aromatic protons and the protons of the propan-2-one moiety.

  • ¹³C NMR: Resonances for the carbons of the aromatic ring, the carbonyl carbon, and the methyl and methylene carbons of the propan-2-one group. The carbon signals will show splitting due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone (typically around 1715 cm⁻¹), the N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.[5][6][7][8]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the propanone side chain.[9][10][11][12]

Biological Activity

There is no information available in the searched literature regarding the biological activity or any involvement in signaling pathways of this compound. However, many nitroaromatic and fluorinated compounds exhibit a wide range of biological activities.[13] Derivatives of nitrophenyl compounds have been investigated for their potential as antiproliferative and antimicrobial agents.[14][15] Therefore, this compound could be a candidate for biological screening in various assays.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Pathway start 1,2,3-Trifluoro-4-nitrobenzene intermediate 2,3-Difluoro-6-nitrophenol start->intermediate aq. NaOH or KOH, Δ product This compound intermediate->product Chloroacetone, K₂CO₃, Acetone

Caption: Proposed synthesis of this compound.

Logical Workflow for Compound Characterization

This diagram outlines a logical workflow for the characterization of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural and Purity Analysis synthesis Synthesized Compound purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This compound is a chemical compound with potential for further research and application, particularly in the fields of synthetic and medicinal chemistry. This guide has consolidated the currently available information on its physical and chemical properties. While experimental data is sparse, this document provides a foundational understanding of the compound, including a proposed synthetic route and expected analytical characteristics. Further experimental investigation is required to fully elucidate its properties, reactivity, and potential biological activities. This guide serves as a starting point for researchers and professionals to design and execute such studies.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and a plausible synthetic route for the preparation of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a key intermediate in various research and development applications. The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Starting Materials

The synthesis of this compound is achieved through the reaction of two primary starting materials: an activated aromatic electrophile and a ketone-derived nucleophile.

  • Electrophile: 1,2,3-Trifluoro-4-nitrobenzene

    • CAS Number: 771-69-7

    • Molecular Formula: C₆H₂F₃NO₂

    • Role: This compound serves as the aromatic backbone of the target molecule. The presence of three fluorine atoms and a strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. The fluorine atom at the 2-position is the most likely leaving group in the SNAr reaction due to the ortho- and para-activation by the nitro group.

  • Nucleophile Precursor: Acetone

    • CAS Number: 67-64-1

    • Molecular Formula: C₃H₆O

    • Role: Acetone is the source of the propan-2-one side chain.[1] It is deprotonated by a strong base to form its enolate, which then acts as the carbon nucleophile in the SNAr reaction. Acetone is a readily available and versatile solvent and reagent in organic synthesis.[1][2][3]

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most probable synthetic route for this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the acetone enolate on the electron-deficient aromatic ring of 1,2,3-trifluoro-4-nitrobenzene, leading to the displacement of a fluoride ion.

SNAr_Pathway 1_2_3_Trifluoro_4_nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene SNAr_Reaction SNAr Reaction 1_2_3_Trifluoro_4_nitrobenzene->SNAr_Reaction Acetone Acetone Acetone_Enolate Acetone Enolate (Nucleophile) Acetone->Acetone_Enolate Deprotonation Strong_Base Strong Base (e.g., NaH, LDA) Strong_Base->Acetone_Enolate Acetone_Enolate->SNAr_Reaction Target_Molecule This compound SNAr_Reaction->Target_Molecule

Figure 1: Synthetic pathway for this compound via SNAr.

Quantitative Data Summary

The following table summarizes typical reaction parameters for analogous SNAr reactions involving activated aryl fluorides and ketone enolates. This data can serve as a starting point for the optimization of the synthesis of this compound.

ParameterValue/RangeReference
Starting Materials 1,2,3-Trifluoro-4-nitrobenzene, Acetone-
Base Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)General Knowledge
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)General Knowledge
Reaction Temperature 0 °C to Room TemperatureGeneral Knowledge
Reaction Time 2 - 24 hoursGeneral Knowledge
Typical Yield 60 - 90% (for analogous reactions)General Knowledge

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound based on established methodologies for SNAr reactions.

1. Preparation of Acetone Enolate:

  • Materials:

    • Sodium Hydride (60% dispersion in mineral oil) or Lithium Diisopropylamide (LDA) solution

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Acetone, anhydrous

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

    • Add anhydrous THF or DMF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous acetone (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium enolate of acetone.

2. Nucleophilic Aromatic Substitution Reaction:

  • Materials:

    • Acetone enolate solution (from step 1)

    • 1,2,3-Trifluoro-4-nitrobenzene

    • Anhydrous THF or DMF

  • Procedure:

    • Dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous THF or DMF in a separate flask under a nitrogen atmosphere.

    • Slowly add the solution of 1,2,3-trifluoro-4-nitrobenzene to the pre-formed acetone enolate solution at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Materials:

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental_Workflow cluster_enolate Acetone Enolate Formation cluster_snar SNAr Reaction cluster_workup Work-up and Purification NaH_THF Suspend NaH in anhydrous THF Cool_0C_1 Cool to 0 °C NaH_THF->Cool_0C_1 Add_Acetone Add Acetone dropwise Cool_0C_1->Add_Acetone Stir_30min Stir at 0 °C for 30 min Add_Acetone->Stir_30min Add_ArF Add Aryl Fluoride solution to Enolate at 0 °C Prepare_ArF Dissolve 1,2,3-Trifluoro-4-nitrobenzene in anhydrous THF Prepare_ArF->Add_ArF Warm_RT Warm to Room Temperature Add_ArF->Warm_RT Stir_Monitor Stir for 2-24h (Monitor by TLC) Warm_RT->Stir_Monitor Quench Quench with sat. aq. NH4Cl Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry (Na2SO4) and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

References

An In-depth Technical Guide to the Reaction Mechanism of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core reaction mechanism of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. The primary focus is on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which governs the reactivity of this class of compounds. This document will detail the mechanistic steps, present relevant quantitative data from analogous reactions, provide generalized experimental protocols, and illustrate the key pathways using visualizations. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are working with or interested in the synthesis and reactivity of fluorinated nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic chemistry, particularly as a potential intermediate in the synthesis of bioactive molecules. The presence of two fluorine atoms and a nitro group on the phenyl ring renders the molecule highly susceptible to nucleophilic attack. Understanding the underlying reaction mechanism is crucial for predicting its reactivity, designing synthetic routes, and optimizing reaction conditions.

The core reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group (-NO₂), and possess a good leaving group, in this case, a fluoride ion (F⁻).

The Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination sequence.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at one of the carbons bearing a fluorine atom. The strong electron-withdrawing effect of the nitro group, ortho to one of the fluorine atoms and para to the other, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2] The negative charge of this intermediate is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

The presence of the nitro group ortho and para to the leaving groups is essential for the stabilization of the Meisenheimer complex, which is the rate-determining step of the reaction.[3]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group, a fluoride ion, is eliminated from the Meisenheimer complex. This step is typically fast and results in the restoration of the aromaticity of the ring, yielding the substituted product. Fluorine is an effective leaving group in SNAr reactions, a fact attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]

Regioselectivity

In this compound, there are two potential sites for nucleophilic attack: the carbon at position 2 (C2) and the carbon at position 3 (C3). The nitro group is ortho to the fluorine at C2 and meta to the fluorine at C3. The rate of SNAr reactions is significantly faster when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group.[3][5] Therefore, nucleophilic attack is strongly favored at the C2 position, leading to the displacement of the fluorine atom ortho to the nitro group.

Quantitative Data

ReactantNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-DifluoronitrobenzeneMorpholine-EtOHReflux27~70-80[6][7]
2,4-DifluoronitrobenzeneBenzyl alcoholKOtBuToluene0-51>98 (ortho)[8]
3,4-DifluoronitrobenzeneMorpholine-DMSO--High[7]
2-Fluoro-5-nitrobenzene-1,4-diamineThiophenolNaHTHFrt-Good[9]
2,3,4-TrifluoronitrobenzeneNaOH (aq)-Water20-100-High[10]

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with substrates similar to this compound. These should be adapted and optimized for specific nucleophiles and reaction scales.

Protocol 1: Reaction with an Amine Nucleophile
  • Materials: this compound, amine nucleophile (e.g., piperidine, morpholine), a base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF, DMSO).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[9]

Protocol 2: Reaction with an Alcohol Nucleophile
  • Materials: this compound, alcohol or phenol nucleophile, a strong base (e.g., NaH or KOtBu), and an anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

    • Add the base (1.2 eq) portion-wise at 0 °C to form the alkoxide or phenoxide.

    • Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide/phenoxide solution.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent and purify as described in Protocol 1.[9]

Visualizations

Reaction Mechanism Diagram

SNAr_Mechanism reactant This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) product Substituted Product + F⁻ meisenheimer->product Step 2: Elimination of F⁻ (Fast)

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow Diagram

Experimental_Workflow start Start: Combine Reactants (Aromatic Substrate, Nucleophile, Base, Solvent) reaction Reaction (Stirring, Heating) start->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: A general experimental workflow for a Nucleophilic Aromatic Substitution reaction.

Applications in Drug Development

The SNAr reaction on fluorinated nitroaromatic cores is a cornerstone in the synthesis of many pharmaceuticals, most notably the fluoroquinolone antibiotics .[11][12][13] Compounds like ciprofloxacin and levofloxacin are synthesized using SNAr reactions to introduce key substituents onto the quinolone ring system.[11] The reactivity of this compound makes it a potential building block for the synthesis of novel analogues of existing drugs or for the development of new chemical entities with potential therapeutic applications. The propan-2-one moiety can be a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Conclusion

The reaction mechanism of this compound is predominantly a Nucleophilic Aromatic Substitution (SNAr). The presence of a strongly electron-withdrawing nitro group and two fluorine leaving groups makes the aromatic ring highly activated towards nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer complex, with a strong regiochemical preference for substitution at the C2 position, ortho to the nitro group. While specific quantitative data for this exact compound is limited, a wealth of information from analogous systems allows for the reliable prediction of its reactivity and the design of synthetic protocols. This understanding is critical for the effective utilization of this and similar compounds in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key chemical intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its putative role in drug discovery workflows. The information is intended to support researchers and drug development professionals in sourcing and utilizing this compound for their research and development activities.

Introduction

This compound (CAS No. 121247-16-3) is a fluorinated aromatic ketone of significant interest in medicinal chemistry. Its structural features, including the difluoronitrophenyl moiety, make it a valuable precursor for the synthesis of complex heterocyclic compounds. Notably, its precursor, 2,3-Difluoro-6-nitrophenol, is a crucial building block in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. This guide aims to consolidate the available technical information on this compound to facilitate its application in research and pharmaceutical development.

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can source this compound for laboratory and research purposes. Notable suppliers include:

  • Santa Cruz Biotechnology, Inc. [1]

  • Career Henan Chemical Co.

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from publicly available resources.[2]

PropertyValueSource
CAS Number 121247-16-3PubChem
Molecular Formula C₉H₇F₂NO₃PubChem
Molecular Weight 215.15 g/mol PubChem
IUPAC Name This compoundPubChem
Appearance Not specified (likely a solid)-
Purity ≥98% (as offered by some suppliers)MOLBASE

Experimental Protocols

Synthesis of the Precursor: 2,3-Difluoro-6-nitrophenol

A patented method for the synthesis of isomer-free 2,3-difluoro-6-nitrophenol involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide. The reaction is carried out in the absence of an organic solvent at a temperature between 20°C and 100°C. The pH of the reaction mixture is then adjusted to approximately 1 to 6 with the addition of an acid. The resulting product is purified by steam distillation and isolated upon cooling.[3]

Proposed Synthesis of this compound

The conversion of 2,3-difluoro-6-nitrophenol to this compound can be achieved via a Williamson ether synthesis, followed by a rearrangement, or more directly through C-alkylation. A common method for such transformations involves the reaction of the phenol with a suitable three-carbon building block, such as chloro- or bromoacetone, in the presence of a base.

Reaction Scheme:

G reactant1 2,3-Difluoro-6-nitrophenol product This compound reactant1->product Alkylation reactant2 Cl-CH2-C(O)-CH3 (Chloroacetone) reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., Acetone) reagents->product G A 1-(2,3-Difluoro-6- nitrophenyl)propan-2-one B Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2/HCl) A->B C 1-(6-Amino-2,3- difluorophenyl)propan-2-one B->C D Cyclization Reaction (e.g., Gould-Jacobs reaction) C->D E Fluoroquinolone Core Synthesis D->E

References

Methodological & Application

Application Notes and Protocols for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, with the CAS number 121247-16-3, is a valuable building block in organic synthesis, particularly for the preparation of fluorinated indole derivatives.[1][2] The presence of the nitro group and the difluoro-substituted aromatic ring makes it a versatile precursor for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The nitro group can be readily transformed into an amino group, facilitating intramolecular cyclization reactions to form heterocyclic rings. Aromatic fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 7,8-difluoro-2-methyl-1H-indole, a key intermediate for various pharmaceutical compounds.

Application: Synthesis of 7,8-Difluoro-2-methyl-1H-indole via Reductive Cyclization

A primary application of this compound is in the synthesis of substituted indoles through reductive cyclization. This transformation is analogous to the Leimgruber-Batcho indole synthesis, which is a powerful method for constructing the indole core.[3][4] The process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone moiety to form the indole ring.

The resulting 7,8-difluoro-2-methyl-1H-indole is a valuable scaffold in the development of therapeutic agents. The unique substitution pattern of the indole ring can lead to novel biological activities.

Key Reaction: Reductive Cyclization

The reductive cyclization of this compound to 7,8-difluoro-2-methyl-1H-indole can be effectively achieved using reducing agents such as zinc in acetic acid. This method has been shown to be highly efficient for the synthesis of similar fluorinated indoles, with reported yields of up to 95% for the analogous 6-fluoro-2-methyl indole.[5]

G start This compound product 7,8-Difluoro-2-methyl-1H-indole start->product Reductive Cyclization reagents Zinc (Zn) Aqueous Acetic Acid (CH3COOH) reagents->start

Caption: Reaction scheme for the reductive cyclization of this compound.

Experimental Protocol: Synthesis of 7,8-Difluoro-2-methyl-1H-indole

This protocol is adapted from a similar procedure for the synthesis of 6-fluoro-2-methyl indole.[5]

Materials:

  • This compound

  • Zinc dust

  • Glacial Acetic Acid

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., a 1:1 to 4:1 v/v ratio).

  • Addition of Reducing Agent: To the stirred suspension, add zinc dust (2.0-3.0 eq) portion-wise. The addition may be exothermic, and the reaction temperature should be monitored.

  • Reaction: After the addition of zinc is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the excess zinc dust and inorganic salts.

    • Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7,8-difluoro-2-methyl-1H-indole.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification a Suspend Starting Material in Acetic Acid/Water b Add Zinc Dust a->b c Reflux Reaction Mixture b->c d Cool and Filter c->d e Dilute with Water & Extract d->e f Wash Organic Layer e->f g Dry and Concentrate f->g h Column Chromatography g->h

Caption: Experimental workflow for the synthesis of 7,8-difluoro-2-methyl-1H-indole.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 7,8-difluoro-2-methyl-1H-indole based on the protocol provided and data from analogous reactions.[5]

ParameterValue
Starting Material This compound
Molecular Weight215.15 g/mol [1]
Product 7,8-Difluoro-2-methyl-1H-indole
Molecular Weight167.16 g/mol
Expected Yield >90%
Purity (after purification) >98%
Appearance Off-white to pale yellow solid

Spectroscopic Data (Expected for 7,8-Difluoro-2-methyl-1H-indole)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (br s, 1H, NH), 7.0-7.5 (m, 2H, Ar-H), 6.3 (s, 1H, H-3), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145-155 (2C, C-F), ~135 (C-2), ~120-130 (Ar-C), ~100 (C-3), ~13 (CH₃)
Mass Spectrometry (EI) m/z (%): 167 (M⁺, 100)

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction between zinc and acetic acid produces hydrogen gas, which is flammable. Ensure there are no open flames or ignition sources nearby.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a valuable chemical intermediate in the development of novel pharmaceuticals, particularly in the realm of fluoroquinolone antibiotics.

Chemical Properties and Data

This compound is a nitroaromatic compound featuring a propan-2-one substituent. The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity, making it a versatile precursor for various heterocyclic compounds.[1][2]

PropertyValueReference
Molecular Formula C₉H₇F₂NO₃[1]
Molecular Weight 215.15 g/mol [1]
CAS Number 121247-16-3[3]
Appearance Expected to be a solid
Purity (Typical) ≥98% (Commercially available)[3]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Acetone)

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNA) of 1,2,3-trifluoro-4-nitrobenzene with a suitable acetone enolate equivalent, such as acetylacetone, followed by deacetylation. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.

Experimental Protocol:

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetylacetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF.

  • Addition of Reagents: To the stirred suspension, add acetylacetone (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enolate.

  • Nucleophilic Substitution: Add 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Intermediate): After completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-(2,3-difluoro-6-nitrophenyl)pentane-2,4-dione.

  • Deacetylation: To the crude intermediate, add a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v).

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours to effect deacetylation.

  • Final Work-up and Purification: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTheoretical Yield (g)
1,2,3-Trifluoro-4-nitrobenzene177.081.0-
Acetylacetone100.121.2-
Potassium Carbonate138.211.5-
This compound215.15-(based on starting material)

Note: Yields for this specific reaction are not reported in the literature; however, similar nucleophilic aromatic substitutions on activated fluoroaromatics typically proceed in good to excellent yields.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1,2,3-Trifluoro-4-nitrobenzene + Acetylacetone Base K₂CO₃ in DMF Reactants->Base Formation of Enolate Intermediate 3-(2,3-Difluoro-6-nitrophenyl)pentane-2,4-dione Base->Intermediate SNAr Reaction (80-90°C) Hydrolysis Acidic Hydrolysis (HCl/AcOH) Intermediate->Hydrolysis Deacetylation Product This compound Hydrolysis->Product Drug_Development_Logic cluster_logic Drug Development Pathway Start Starting Material (1,2,3-Trifluoro-4-nitrobenzene) Intermediate Key Intermediate (this compound) Start->Intermediate Synthesis Reduction Reduction of Nitro Group Intermediate->Reduction Cyclization Gould-Jacobs Cyclization Reduction->Cyclization Core_Structure Fluoroquinolone Core Cyclization->Core_Structure SAR Structure-Activity Relationship Studies Core_Structure->SAR Lead_Compound Lead Compound SAR->Lead_Compound Drug_Candidate Drug Candidate Lead_Compound->Drug_Candidate

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of kinase inhibitor precursors derived from 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The core of the synthetic strategy involves a reductive cyclization to form a substituted indole scaffold, a privileged structure in many kinase inhibitors. Subsequent functionalization of this indole core is described to generate compounds with potential kinase inhibitory activity. This protocol is intended to serve as a foundational method for the development of novel therapeutics targeting various kinase signaling pathways.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The starting material, this compound, is a versatile building block for the synthesis of heterocyclic compounds.[1] Its ortho-nitro ketone functionality makes it an ideal precursor for the synthesis of indole derivatives through reductive cyclization. The fluorine substituents on the phenyl ring can enhance binding affinity and modulate the physicochemical properties of the final compounds, potentially leading to improved drug candidates. This application note details a two-stage protocol: the synthesis of a key indole intermediate and its subsequent elaboration into a potential kinase inhibitor.

Signaling Pathways and Kinase Targets

Kinase inhibitors often target ATP-binding sites, and scaffolds derived from this compound can be designed to interact with various kinases. For instance, Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are important in cancer and immune-inflammatory diseases. The JAK-STAT signaling pathway, initiated by cytokine binding to its receptor, leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which in turn regulate gene expression. Inhibitors of this pathway have shown therapeutic efficacy.

Below is a diagram illustrating a generalized kinase signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Inhibitor Synthesized Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulation

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details a two-stage synthetic protocol. The first stage is the synthesis of the core indole scaffold, and the second stage is its conversion to a urea-functionalized derivative, a common motif in kinase inhibitors.

Stage 1: Synthesis of 4,5-Difluoro-7-nitro-2-methyl-1H-indole

This procedure is based on the reductive cyclization of ortho-nitroaryl ketones.

G Start Start: 1-(2,3-Difluoro-6-nitrophenyl) propan-2-one Step1 Dissolve in Ethanol Start->Step1 Step2 Add Pd/C Catalyst Step1->Step2 Step3 Hydrogenate (H2 balloon) Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Filter through Celite Step4->Step5 Step6 Concentrate Filtrate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End Product: 4,5-Difluoro-7-nitro-2-methyl-1H-indole Step7->End

Caption: Workflow for the Synthesis of the Indole Intermediate.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H₂ balloon)

  • Stir plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask, add this compound and anhydrous ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 4,5-Difluoro-7-nitro-2-methyl-1H-indole.

Stage 2: Synthesis of N-(4,5-Difluoro-2-methyl-1H-indol-7-yl)-N'-(aryl)urea

This stage involves the reduction of the nitro group followed by the formation of a urea linkage.

Materials:

  • 4,5-Difluoro-7-nitro-2-methyl-1H-indole (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂) (3.0 equiv)

  • Ethanol

  • Aryl isocyanate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Reflux condenser

Procedure:

Part A: Reduction of the Nitro Group

  • Dissolve 4,5-Difluoro-7-nitro-2-methyl-1H-indole in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-amino-4,5-difluoro-2-methyl-1H-indole. This intermediate can be used in the next step without further purification.

Part B: Urea Formation

  • Dissolve the crude 7-amino-4,5-difluoro-2-methyl-1H-indole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the final urea-functionalized kinase inhibitor.

Data Presentation

The following table summarizes hypothetical data for a series of synthesized urea derivatives, illustrating the type of information that should be collected and presented.

Compound IDAryl Group (R)Yield (%)Purity (%)IC₅₀ (JAK2, nM)
KI-001 Phenyl65>98150
KI-002 4-Chlorophenyl72>9975
KI-003 3-Trifluoromethylphenyl68>9850
KI-004 2,4-Difluorophenyl75>9990

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of novel kinase inhibitors based on a 4,5-difluoro-2-methyl-1H-indole scaffold, derived from this compound. The described synthetic route is versatile, allowing for the introduction of diverse aryl groups in the final urea product, which is crucial for exploring structure-activity relationships and optimizing inhibitor potency and selectivity. Researchers can adapt these methods to generate libraries of compounds for screening against various kinase targets, contributing to the discovery of new therapeutic agents.

References

Application of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one in Medicinal Chemistry: A Key Building Block for the Synthesis of the Anticancer Drug Selinexor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one is a crucial chemical intermediate with significant applications in medicinal chemistry, most notably as a key starting material in the synthesis of Selinexor (KPT-330). Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that has been approved for the treatment of certain hematological malignancies, including multiple myeloma and diffuse large B-cell lymphoma. This application note provides a comprehensive overview of the use of this compound in the synthesis of Selinexor, detailing the experimental protocols and the mechanism of action of the final drug product.

Application Notes

Primary Application: Synthesis of Selinexor

The primary and most well-documented application of this compound in medicinal chemistry is its role as a precursor in the multi-step synthesis of Selinexor. The synthesis involves a series of chemical transformations to construct the complex molecular architecture of this potent anticancer agent.

Mechanism of Action of Selinexor

Selinexor functions by inhibiting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a nuclear transport protein responsible for the export of numerous cargo proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the increased export and subsequent inactivation of TSPs in the cytoplasm.[5] By blocking XPO1, Selinexor forces the nuclear accumulation of TSPs, such as p53, BRCA1, and FOXO proteins.[4][5] This restoration of TSP function within the nucleus leads to the induction of apoptosis (programmed cell death) in cancer cells, while largely sparing normal cells.[3]

Therapeutic Significance of Selinexor

The unique mechanism of action of Selinexor makes it an important therapeutic option for patients with certain cancers that have become resistant to other treatments. Its ability to reactivate the body's own tumor-suppressing machinery provides a novel approach to cancer therapy. Clinical studies have demonstrated the efficacy of Selinexor, particularly in combination with other anticancer agents, in treating relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.

Experimental Protocols

The synthesis of Selinexor from this compound is a multi-step process. The following protocols are based on procedures described in the scientific and patent literature.

Step 1: Synthesis of this compound

A common method for the preparation of the title compound involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with ethyl acetoacetate.

ReactantsReagents/SolventsReaction ConditionsProduct
1,2,3-Trifluoro-4-nitrobenzeneEthyl acetoacetate, Base (e.g., Sodium ethoxide), EthanolStirring at room temperatureThis compound

Protocol:

  • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at room temperature.

  • After stirring for a specified time, add a solution of 1,2,3-trifluoro-4-nitrobenzene in ethanol.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up by acidification and extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Step 2: Synthesis of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid

This step involves the reaction of this compound with 3,5-bis(trifluoromethyl)benzohydrazide to form a triazole intermediate, followed by further transformations. A more direct route to a key intermediate involves reacting 3,5-bis(trifluoromethyl)benzonitrile with a hydrazine derivative to form the triazole ring.

Protocol for a related triazole formation:

  • A mixture of 3,5-bis(trifluoromethyl)benzonitrile and a suitable hydrazine derivative is heated in a solvent such as DMF.

  • The reaction progress is monitored by an appropriate analytical technique.

  • Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.

  • The crude product is then purified by recrystallization or chromatography.

Step 3: Synthesis of Selinexor

The final step is the coupling of the acrylic acid intermediate with pyrazin-2-ylhydrazine.

ReactantsReagents/SolventsReaction ConditionsProduct
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acidpyrazin-2-ylhydrazineCoupling agents (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA), DMF or CH2Cl2Selinexor

Protocol:

  • To a solution of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid in an appropriate solvent (e.g., DMF), add the coupling agent and a base.

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add pyrazin-2-ylhydrazine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product, Selinexor, is purified by chromatography or recrystallization.

Quantitative Data Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1This compound215.1575-85>98
2(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid351.2060-70>98
3Selinexor443.3170-80>99 (pharmaceutical grade)

Visualizations

Selinexor_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 A 1,2,3-Trifluoro-4- nitrobenzene C 1-(2,3-Difluoro-6-nitrophenyl) propan-2-one A->C NaOEt, EtOH B Ethyl acetoacetate B->C D 3,5-Bis(trifluoromethyl) benzonitrile F (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl) -1H-1,2,4-triazol-1-yl)acrylic acid D->F Multi-step process E Hydrazine derivative E->F H Selinexor F->H Coupling agents, DIPEA, DMF G pyrazin-2-ylhydrazine G->H

Synthetic workflow for Selinexor.

XPO1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (e.g., p53, BRCA1, FOXO) XPO1_Selinexor XPO1 (Inhibited by Selinexor) TSP->XPO1_Selinexor Normal Export DNA DNA TSP->DNA Tumor Suppression (Apoptosis, Cell Cycle Arrest) Oncogene_mRNA Oncogene mRNA Oncogene_mRNA->XPO1_Selinexor TSP_inactive Inactive TSPs XPO1_Selinexor->TSP_inactive Blocked by Selinexor Ribosome Ribosome XPO1_Selinexor->Ribosome Blocked by Selinexor Oncogene_Protein Oncogene Proteins Cell_Growth Uncontrolled Cell Growth Oncogene_Protein->Cell_Growth Promotes Ribosome->Oncogene_Protein Translation

XPO1 signaling pathway and its inhibition by Selinexor.

References

Application Notes and Protocols for Reactions Involving 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and potential applications of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a versatile intermediate in the synthesis of novel heterocyclic compounds. The protocols outlined below are based on established chemical transformations and are intended to serve as a guide for the preparation and further functionalization of this compound, particularly in the context of developing quinoxaline derivatives with potential biological activity.

Introduction

This compound is a fluorinated aromatic ketone containing a nitro group, making it a valuable precursor for the synthesis of various heterocyclic systems. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity to target proteins. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused ring systems like quinoxalines. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves the selective hydrolysis of the fluorine atom at the 4-position to yield 2,3-difluoro-6-nitrophenol. The subsequent step is the O-alkylation of the resulting phenol with chloroacetone.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

This procedure is adapted from a patented method for the isomerically pure synthesis of 2,3-difluoro-6-nitrophenol.[1][2]

Reaction Scheme:

Experimental Protocol:

  • To a solution of 2,3,4-trifluoronitrobenzene (10 mmol) in water (20 mL), add a 40% aqueous solution of potassium hydroxide (22 mmol) dropwise at 40°C with vigorous stirring.

  • Maintain the reaction temperature between 40°C and 55°C for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with 70% sulfuric acid.

  • The product can be isolated by steam distillation. Introduce steam into the reaction mixture, and collect the distillate.

  • Cool the distillate to 10°C to precipitate the product.

  • Collect the solid by suction filtration, wash with cold water, and dry to afford 2,3-difluoro-6-nitrophenol.

Expected Yield: ~85%

Step 2: Synthesis of this compound

This protocol is based on the general principle of O-alkylation of phenols with chloroacetone under basic conditions.[3][4][5][6][7]

Reaction Scheme:

[this compound] --(SnCl2/HCl)--> [1-(6-Amino-2,3-difluorophenyl)propan-2-one]

[1-(6-Amino-2,3-difluorophenyl)propan-2-one] --(Self-condensation/Oxidation)--> [6,7-Difluoro-2-methylquinoxaline]

Caption: Synthetic workflow for 6,7-Difluoro-2-methylquinoxaline.

Signaling_Pathway_Hypothesis cluster_0 Drug Development Cascade Quinoxaline Quinoxaline Derivatives Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Quinoxaline->Screening Hit Hit Compound(s) Identified Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Target_ID Target Identification & Pathway Analysis Lead_Opt->Target_ID Preclinical Preclinical Studies Target_ID->Preclinical

Caption: Hypothetical drug discovery pathway for quinoxaline derivatives.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the synthesis of this compound and its subsequent conversion to a fluorinated quinoxaline derivative. These compounds hold potential for further investigation in the field of medicinal chemistry and drug discovery. The provided spectroscopic data expectations will aid in the characterization of the synthesized molecules. Researchers are encouraged to adapt and optimize these procedures for their specific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. The proposed reverse-phase HPLC (RP-HPLC) method provides excellent separation, precision, and accuracy, making it suitable for quality control and in-process monitoring during drug development and manufacturing.

Introduction

This compound is a fluorinated nitroaromatic compound of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the purity and accurate quantification of this intermediate is paramount for the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for such purposes due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (Purity ≥98%).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample preparation.[3][4]

2.2. Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis.[5][6] The non-polar nature of the C18 stationary phase is ideal for retaining and separating non-polar or moderately polar analytes like the target compound.[5][7] Acetonitrile and water are common mobile phases for RP-HPLC, offering good peak shape and resolution.[8][9]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-15 min: 50-80% B; 15-17 min: 80% B; 17-18 min: 80-50% B; 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: Proposed HPLC System and Chromatographic Conditions.

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard for routine analysis might be 50 µg/mL.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample material, dissolve it in the diluent to achieve a theoretical concentration of 50 µg/mL. The solution should be sonicated if necessary to ensure complete dissolution. Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[3][4][10]

Data Presentation and Results

The following tables summarize the hypothetical quantitative data expected from the validation of this analytical method.

3.1. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 9.5 min9.52 min
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.85%
%RSD of Retention Time (n=6) ≤ 1.0%0.25%

Table 2: System Suitability Test (SST) Results.

3.2. Method Performance

  • Linearity: The linearity of the method was assessed by analyzing five standard solutions at different concentrations.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
10.0151,980
25.0380,150
50.0759,900
100.01,521,050
Correlation Coefficient (R²) ≥ 0.999

Table 3: Linearity of Detector Response.

  • Precision (Repeatability): The repeatability of the method was determined by performing six replicate injections of the 50 µg/mL standard solution.

InjectionRetention Time (min)Peak Area
19.51758,900
29.52761,200
39.53755,400
49.51763,100
59.52759,500
69.53760,800
Mean 9.52 759,817
Std. Dev. 0.009 2,890
%RSD 0.10% 0.38%

Table 4: Precision (Repeatability) Results.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation Step Weigh Standard & Sample Dissolve in Diluent Sonicate to Dissolve filtration Filtration Filter with 0.45 µm Syringe Filter prep->filtration Clarify Solution injection Sample Injection Inject 10 µL into HPLC filtration->injection Prepared Sample hplc_system HPLC System Setup Column: C18, 4.6x150mm Mobile Phase: Water/ACN Flow Rate: 1.0 mL/min Detector: UV @ 254 nm separation Chromatographic Separation Gradient Elution injection->separation Introduce Sample detection Data Acquisition Detect Analyte Peak Generate Chromatogram separation->detection Eluted Analyte analysis Data Analysis Integrate Peak Area Calculate Concentration Assess Purity detection->analysis Raw Data

Figure 1. Experimental workflow for HPLC analysis.

Conclusion

The proposed RP-HPLC method is demonstrated to be a suitable and robust technique for the quantitative determination and purity analysis of this compound. The method exhibits excellent linearity, precision, and system suitability under the described conditions. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety, handling, and synthesis protocols for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a fluorinated nitroaromatic compound. This document is intended to guide laboratory practices and provide a foundation for its application as a chemical intermediate.

Safety and Handling

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Hands Double Gloving: Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot to prevent injury from spills or falling objects.
Respiratory Certified Chemical Fume HoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents and incompatible materials.

Disposal:

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValue
IUPAC Name This compound
CAS Number 121247-16-3
Molecular Formula C₉H₇F₂NO₃
Molecular Weight 215.15 g/mol
Appearance Not specified in available literature (likely a solid)
XLogP3 1.6

Application Notes

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for drug discovery and development. The presence of both fluoro and nitro groups on the aromatic ring makes it a versatile building block.

  • Fluorine Moieties in Medicinal Chemistry: The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.

  • Nitroaromatic Compounds as Synthetic Precursors: The nitro group can be readily reduced to an amine, which can then be further functionalized, allowing for the introduction of diverse substituents. This makes nitroaromatic compounds key intermediates in the synthesis of a wide range of pharmaceuticals.

While specific biological activity for this compound has not been reported in the available literature, its structural motifs are present in various biologically active compounds. Therefore, it holds potential as a precursor for the synthesis of novel therapeutic agents. Due to the lack of specific biological data, a signaling pathway diagram cannot be provided. Instead, a logical workflow for its synthesis is presented below.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from patent literature.

Synthesis of this compound

This protocol describes a method for the synthesis of the title compound from 1,2,3-trifluoro-4-nitrobenzene and ethyl acetoacetate.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3-trifluoro-4-nitrobenzene in N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate followed by potassium carbonate.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

General Laboratory Handling Workflow

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure certified chemical fume hood is operational prep2->prep3 handle1 Weigh the compound within the fume hood prep3->handle1 handle2 Perform all manipulations within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces and equipment handle3->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove PPE carefully clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 G Synthetic Pathway for this compound reagent1 1,2,3-Trifluoro-4-nitrobenzene conditions K₂CO₃, DMF 80°C, 4h reagent1->conditions reagent2 Ethyl acetoacetate reagent2->conditions product This compound conditions->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one, a key intermediate in the preparation of quinolonecarboxylic acids. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl fluoride, typically 1,2,3-trifluoro-4-nitrobenzene, with a source of the propan-2-one anion (an acetone enolate).

Q2: I am experiencing low yields. What are the most critical parameters to optimize?

A2: Low yields in this SNAr reaction often stem from suboptimal reaction conditions. The key parameters to investigate are:

  • Choice of Base: A strong, non-nucleophilic base is crucial for the efficient generation of the acetone enolate.

  • Solvent: A polar aprotic solvent is generally required to facilitate the SNAr reaction.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions.

  • Moisture Control: The presence of water can consume the base and the enolate, significantly reducing the yield. All reagents and glassware must be scrupulously dried.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Common byproducts can include di-substituted products (where a second molecule of the acetone enolate reacts with the product) or products from the reaction of the base with the starting material. To minimize these:

  • Stoichiometry: Use a slight excess of the acetone nucleophile, but avoid a large excess which can lead to di-substitution.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to less selective reactions.

  • Order of Addition: Slowly adding the base to the mixture of the aryl fluoride and acetone can help to control the reaction and minimize side product formation.

Q4: What is the best method for purifying the final product?

A4: The product is typically isolated by quenching the reaction with water and extracting with a suitable organic solvent. Further purification can be achieved by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Presence of moisture. 3. Incorrect reaction temperature. 4. Low reactivity of the starting material.1. Use a fresh, anhydrous strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully monitor and control the reaction temperature as specified in the protocol. 4. Confirm the identity and purity of the 1,2,3-trifluoro-4-nitrobenzene.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high. 2. The base is too concentrated or added too quickly. 3. Prolonged reaction time.1. Reduce the reaction temperature and monitor the reaction progress more frequently. 2. Add the base portion-wise or as a solution to ensure better control over the exotherm. 3. Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of acetone enolate.1. Extend the reaction time or slightly increase the temperature. 2. Use a small excess (e.g., 1.1 to 1.2 equivalents) of acetone.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Key Synthesis of this compound

This protocol is based on the principles of nucleophilic aromatic substitution reactions commonly employed for this class of compounds.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetone (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous acetone (1.2 equivalents) to anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the solution to 0-5 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes.

  • SNAr Reaction: Add a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0-5 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

Table 1: Optimization of Reaction Conditions
ParameterCondition ACondition BCondition COptimized Condition
Base K₂CO₃NaOt-BuNaHNaH
Solvent AcetoneTHFDioxaneDMF
Temperature 25 °C50 °C0 °C -> 25 °C0 °C -> 25 °C
Yield <10%45-55%60-70%>80%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start add_acetone_dmf Add anhydrous acetone to anhydrous DMF start->add_acetone_dmf cool_to_0_5 Cool to 0-5 °C add_acetone_dmf->cool_to_0_5 add_nah Add NaH portion-wise cool_to_0_5->add_nah stir_30min Stir for 30 min add_nah->stir_30min add_nitrobenzene Add 1,2,3-trifluoro- 4-nitrobenzene solution stir_30min->add_nitrobenzene warm_rt Warm to RT, stir 2-4h add_nitrobenzene->warm_rt monitor_tlc Monitor by TLC/GC-MS warm_rt->monitor_tlc quench Quench with aq. NH4Cl monitor_tlc->quench extract Extract with Et2O quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_moisture Check for Moisture (Anhydrous Reagents/Glassware?) start->check_moisture Yes check_base Check Base Activity (Fresh, Strong Base?) start->check_base Yes check_temp Check Temperature Control (Correct Range?) start->check_temp Yes solution_moisture Solution: Use dry reagents & inert atmosphere. check_moisture->solution_moisture No solution_base Solution: Use fresh NaH or other strong base. check_base->solution_base No solution_temp Solution: Optimize and carefully control temperature. check_temp->solution_temp No

Caption: Decision tree for troubleshooting low reaction yield.

purification challenges for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

This guide provides troubleshooting and frequently asked questions for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities often stem from the synthetic route. While specific impurities can vary based on the exact reaction conditions, they typically include:

  • Unreacted Starting Materials: Such as 1,2,3-trifluoro-4-nitrobenzene.

  • Positional Isomers: Nitration of difluorinated aromatic compounds can sometimes lead to the formation of other isomers, although the directing effects of the fluorine and nitro groups generally favor the desired product.

  • Side-Products: Condensation or self-condensation products of the propanone side chain can occur under certain pH and temperature conditions.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., THF, ethyl acetate) and acidic or basic reagents may be present.

Q2: My purified product is a yellow oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when the melting point of a compound is low or when significant impurities are present, which depress the melting point. Here are several strategies to induce crystallization:

  • Solvent System Adjustment: The current solvent may be too good, keeping the product solubilized. Try switching to a less polar solvent system or using a co-solvent (e.g., adding a non-polar solvent like hexane to a solution in ethyl acetate).

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

    • Seeding: If a small amount of pure, solid product is available, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Concentration and Cooling: Slowly evaporate the solvent to create a supersaturated solution, then cool it gradually. A slow cooling process (e.g., allowing it to cool to room temperature before transferring to a refrigerator or ice bath) is often more effective than rapid cooling.

  • Preliminary Purification: If the product is highly impure, consider a preliminary purification step like column chromatography to remove the impurities that may be inhibiting crystallization.

Q3: My purification yield is very low after column chromatography. How can I improve it?

A3: Low yield in chromatography can be due to several factors:

  • Irreversible Adsorption: The compound might be strongly adsorbing to the silica gel, especially if it is slightly acidic. This can be mitigated by deactivating the silica gel by adding a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent.

  • Improper Solvent System: If the eluent is too polar, the desired compound may co-elute with impurities. If it is not polar enough, the compound may not move off the column efficiently. Use Thin Layer Chromatography (TLC) to carefully optimize the solvent system beforehand to achieve a good separation (Rf value of ~0.3-0.4 is often ideal).

  • Product Instability: The compound may be degrading on the silica gel. Performing the chromatography quickly and at a lower temperature can sometimes help.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple Spots on TLC of "Pure" Product Incomplete separation of isomers or closely related impurities.Optimize the TLC solvent system for better separation. Try a double elution TLC. For preparative scale, use a less polar eluent system for column chromatography to improve resolution.
Product Decomposes During Distillation Nitro-containing compounds can be thermally labile.Avoid high temperatures. Use vacuum distillation to lower the boiling point. If the compound is still unstable, alternative methods like chromatography or recrystallization are preferred.
Colored Impurities Persist After Purification Highly conjugated impurities or residual reaction byproducts.Treat a solution of the crude product with activated charcoal before the final purification step (e.g., before filtration and crystallization). Perform a hot filtration to remove the charcoal.
Inconsistent Purity Between Batches Variations in reaction conditions (temperature, reaction time, reagent quality).Standardize the synthetic protocol. Ensure all reagents are of consistent quality. Monitor the reaction progress by TLC or another analytical method to ensure consistent conversion.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 95:5).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Isopropanol, ethanol, or a mixture of ethyl acetate and hexane are potential candidates.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, cooling in an ice bath can further promote crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

General Purification Workflow

This diagram illustrates a typical workflow for the purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (with impurities) Chromatography Column Chromatography Crude->Chromatography Initial Cleanup Recrystallization Recrystallization Chromatography->Recrystallization Final Polish TLC TLC/HPLC Analysis Chromatography->TLC Pure Pure Product (>98%) Recrystallization->Pure Recrystallization->TLC

Caption: General purification workflow for the target compound.

Troubleshooting Logic for Crystallization Failure

This diagram outlines the decision-making process when facing crystallization issues.

G Start Product is an Oil Solvent Adjust Solvent System (e.g., add anti-solvent) Start->Solvent Induce Induce Nucleation (Scratch / Seed) Solvent->Induce If still oil Success Crystals Form Solvent->Success Success Concentrate Concentrate & Slow Cool Induce->Concentrate If still oil Induce->Success Success Cleanup Preliminary Cleanup (e.g., Chromatography) Concentrate->Cleanup If still oil Concentrate->Success Success Cleanup->Start Re-attempt

Caption: Troubleshooting logic for product oiling out during crystallization.

Technical Support Center: Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I have multiple unexpected spots on my TLC plate. What are the likely side products?

A1: Low yields and the presence of multiple products often indicate the formation of side products through several potential pathways. The primary reaction is a nucleophilic aromatic substitution (SNAr). The most common side products in this type of reaction include regioisomers, di-substituted products, and hydrolysis products.

Potential Side Products:

  • Regioisomers: The incoming nucleophile (propan-2-one enolate) may attack at a different position on the 1,2,3-trifluoro-4-nitrobenzene starting material. The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this case, both the C1 and C3 positions are ortho to the nitro group, leading to potential isomeric products.

  • Di-substituted Products: A second molecule of the propan-2-one enolate can displace another fluorine atom, leading to a di-substituted product.

  • Hydrolysis Products: If there is moisture in your reaction, the starting material or the product can undergo hydrolysis, where a fluorine atom is replaced by a hydroxyl group, forming nitrophenols.

  • Aldol Condensation Products: The propan-2-one enolate can react with another molecule of propan-2-one (if used in excess) to form aldol condensation byproducts.

Troubleshooting Table:

Observed Issue Potential Cause Suggested Solution
Multiple product spots on TLC, close in Rf value.Formation of regioisomers.Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. Ensure slow addition of the nucleophile.
A significantly less polar spot on TLC.Di-substituted product formation.Use a stoichiometric amount of the nucleophile or a slight excess of the electrophile (1,2,3-trifluoro-4-nitrobenzene).
A more polar, often colored (yellow), spot on TLC.Hydrolysis to form a nitrophenol derivative.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of high molecular weight impurities.Aldol condensation of propan-2-one.Add propan-2-one to the base at a low temperature to form the enolate before adding the electrophile. Avoid excess propan-2-one.

Q2: How can I confirm the structure of my main product and identify the side products?

A2: A combination of analytical techniques is recommended for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR will show the characteristic signals for the propan-2-one moiety and the aromatic protons.

    • 19F NMR is crucial for confirming the position of the fluorine atoms. The number of signals and their coupling patterns will help distinguish between the desired product and its regioisomers.

    • 13C NMR will provide information about the carbon skeleton.

  • Mass Spectrometry (MS): This will help determine the molecular weight of the main product and impurities, aiding in the identification of di-substituted or hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of your product and the relative amounts of different side products.

Expected Analytical Data for this compound:

Technique Expected Data
Molecular FormulaC9H7F2NO3[1][2]
Molecular Weight215.15 g/mol [1][2]
1H NMRSignals corresponding to -CH3, -CH2-, and two aromatic protons.
19F NMRTwo distinct signals for the two non-equivalent fluorine atoms.
Mass Spec (m/z)[M+H]+ at 216.05 or other relevant adducts.

Experimental Protocol

A plausible experimental protocol for the synthesis of this compound is outlined below. This is a general procedure and may require optimization.

Reaction: Nucleophilic Aromatic Substitution

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Propan-2-one (acetone)

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous Ammonium Chloride)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Under an inert atmosphere (N2 or Ar), add the anhydrous solvent to a flame-dried round-bottom flask.

  • Add the base to the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add propan-2-one to the cooled suspension of the base. Stir for 30 minutes at 0 °C to allow for the formation of the enolate.

  • In a separate flask, dissolve 1,2,3-trifluoro-4-nitrobenzene in the anhydrous solvent.

  • Slowly add the solution of 1,2,3-trifluoro-4-nitrobenzene to the pre-formed enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract with the extraction solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis Pathway and Potential Side Reactions

The following diagram illustrates the main synthetic route to this compound and the formation of common side products.

Synthesis_and_Side_Products cluster_products Products and Side Products SM 1,2,3-Trifluoro-4-nitrobenzene Product This compound (Desired Product) SM->Product SNAr at C1 Regioisomer Regioisomeric Product SM->Regioisomer SNAr at C3 Hydrolysis Hydrolysis Product (2,3-Difluoro-6-nitrophenol) SM->Hydrolysis + H2O Nuc Propan-2-one Enolate DiSub Di-substituted Product Product->DiSub + Nucleophile

Caption: Main reaction pathway and potential side product formation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield / Impure Product TLC Analyze by TLC/LC-MS Start->TLC MultipleSpots Multiple Spots Close in Rf? TLC->MultipleSpots Regioisomer Likely Regioisomers MultipleSpots->Regioisomer Yes LessPolar Less Polar Spot? MultipleSpots->LessPolar No OptimizeTemp Optimize Temperature (Lower Temp) Regioisomer->OptimizeTemp End Purify by Chromatography OptimizeTemp->End DiSub Likely Di-substitution LessPolar->DiSub Yes MorePolar More Polar/Colored Spot? LessPolar->MorePolar No Stoichiometry Adjust Stoichiometry (Less Nucleophile) DiSub->Stoichiometry Stoichiometry->End Hydrolysis Likely Hydrolysis MorePolar->Hydrolysis Yes MorePolar->End No Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Anhydrous->End

Caption: A workflow for troubleshooting synthesis issues.

References

Technical Support Center: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of this compound.

Reaction Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable nitrophenyl precursor with an acetone enolate. The most common pathway involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone. The electron-withdrawing nitro group and the fluorine atoms activate the aromatic ring for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone. The enolate, a potent nucleophile, attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms.

Q2: Why is the reaction mixture turning dark brown or black?

A2: Darkening of the reaction mixture is common in SNAr reactions with nitroaromatic compounds. This can be due to the formation of colored intermediates, such as the Meisenheimer complex, or minor side reactions and decomposition products. While often normal, a very rapid or intense color change might indicate an excessively high temperature or the presence of impurities.

Q3: I am observing low to no product formation. What are the likely causes?

A3: Low or no yield can stem from several factors:

  • Inefficient enolate formation: The base used may not be strong enough to deprotonate acetone effectively, or the reaction conditions (e.g., temperature, solvent) may not be optimal.

  • Inactive starting material: The 1,2,3-trifluoro-4-nitrobenzene may be of poor quality or degraded.

  • Presence of water: Water can quench the enolate and hinder the reaction. Ensure all reagents and solvents are anhydrous.

  • Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material and the reaction mixture side-by-side, you can observe the consumption of the starting material and the appearance of the product spot.

Q5: What are the potential side products in this reaction?

A5: Potential side products can include:

  • Polysubstituted products: Where more than one fluorine atom is substituted by the acetone enolate.

  • Isomeric products: Substitution at a different position on the aromatic ring, although substitution ortho to the nitro group is generally favored.

  • Products from self-condensation of acetone: Under basic conditions, acetone can undergo self-condensation to form products like diacetone alcohol or mesityl oxide.

Q6: What is the best way to purify the final product?

A6: Purification is typically achieved through a combination of techniques. After an aqueous workup to remove the base and salts, the crude product can be purified by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is often effective. Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.
Ineffective enolate formation.- Use a stronger base (e.g., sodium hydride, LDA). - Ensure anhydrous conditions. - Optimize the temperature for enolate formation.
Impure starting materials.- Verify the purity of 1,2,3-trifluoro-4-nitrobenzene and acetone. - Use freshly distilled acetone.
Formation of Multiple Products (Observed on TLC) Polysubstitution.- Use a stoichiometric amount or a slight excess of the acetone enolate. - Control the reaction temperature to favor monosubstitution.
Acetone self-condensation.- Add the base to the acetone at a low temperature before adding the nitroaromatic compound. - Use a non-nucleophilic strong base.
Difficult Purification Product co-elutes with impurities during column chromatography.- Optimize the solvent system for column chromatography. Try different solvent polarities. - Consider using a different stationary phase (e.g., alumina).
Oiling out during recrystallization.- Use a different recrystallization solvent or a solvent mixture. - Ensure the crude product is sufficiently pure before attempting recrystallization.

Experimental Protocol

The following is a generalized experimental protocol based on typical SNAr reactions. Optimization may be required.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetone (anhydrous)

  • Strong base (e.g., Sodium Hydride (NaH), Sodium Amide (NaNH₂), or Lithium Diisopropylamide (LDA))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous acetone to the chosen anhydrous solvent (e.g., THF). Cool the mixture to a low temperature (e.g., -78 °C for LDA, or 0 °C for NaH). Slowly add the strong base to the acetone solution under a nitrogen atmosphere. Stir the mixture for a specified time to allow for the complete formation of the acetone enolate.

  • SNAr Reaction: Dissolve 1,2,3-trifluoro-4-nitrobenzene in a minimal amount of the anhydrous solvent and add it dropwise to the enolate solution at the low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate as the eluent. Combine the fractions containing the desired product and evaporate the solvent. Further purification can be performed by recrystallization if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway 1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene Meisenheimer_Complex Meisenheimer Complex (Intermediate) 1,2,3-Trifluoro-4-nitrobenzene->Meisenheimer_Complex + Acetone Enolate Acetone_Enolate Acetone Enolate Product This compound Meisenheimer_Complex->Product - F⁻

Caption: SNAr reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? (Check TLC) Check_Yield->Incomplete_Reaction Yes Purification_Issues Purification Difficulty? Check_Purity->Purification_Issues Yes Success Successful Synthesis Check_Purity->Success No Enolate_Problem Ineffective Enolate Formation? Incomplete_Reaction->Enolate_Problem No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Stirring Incomplete_Reaction->Optimize_Conditions Yes Enolate_Problem->Check_Purity No Base_Solvent Check Base and Solvent: - Use Stronger Base - Ensure Anhydrous Conditions Enolate_Problem->Base_Solvent Yes Optimize_Conditions->Check_Purity Base_Solvent->Check_Purity Optimize_Chroma Optimize Chromatography: - Adjust Solvent System - Change Stationary Phase Purification_Issues->Optimize_Chroma Yes Recrystallization_Problem Recrystallization Fails? Optimize_Chroma->Recrystallization_Problem Change_Solvent Change Recrystallization Solvent Recrystallization_Problem->Change_Solvent Yes Recrystallization_Problem->Success No Change_Solvent->Success

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Purity Enhancement of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While a definitive impurity profile depends on the specific synthetic route, the most probable method of synthesis is the nucleophilic aromatic substitution of 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone. Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 1,2,3-trifluoro-4-nitrobenzene.

  • Regioisomers: Isomeric products formed by the substitution of other fluorine atoms on the aromatic ring, such as 1-(2,4-Difluoro-6-nitrophenyl)propan-2-one or 1-(3,4-Difluoro-6-nitrophenyl)propan-2-one.

  • Polysubstituted Products: Products arising from the substitution of more than one fluorine atom.

  • Side-Products: Impurities from side reactions, which can include self-condensation products of acetone.

Q2: My purified this compound shows a lower than expected melting point and broad peaks in the NMR spectrum. What could be the issue?

A2: A depressed and broad melting point, along with broad NMR peaks, strongly suggests the presence of impurities. The most likely culprits are residual solvents or a mixture of regioisomers. It is recommended to first ensure all solvent has been removed under high vacuum. If the issue persists, it is indicative of isomeric impurities that require further purification steps, such as column chromatography.

Q3: I am observing a persistent yellow coloration in my product, even after initial purification. How can I remove it?

A3: Yellow coloration in nitroaromatic compounds is common. If the color persists after standard purification, it may be due to highly colored, polar impurities. A charcoal treatment during recrystallization can be effective. To do this, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before performing a hot filtration to remove the charcoal.

Q4: My yield is significantly low after recrystallization. What are the possible reasons and how can I improve it?

A4: Low yield after recrystallization can be attributed to several factors:

  • Choice of Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the product crystallizes during hot filtration, a significant amount can be lost.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation of the product.

To improve the yield, it is crucial to select an optimal solvent or solvent system through small-scale trials. Use the minimum amount of hot solvent necessary to fully dissolve the compound. To prevent premature crystallization, pre-heat the filtration apparatus. Ensure the solution is cooled slowly and then thoroughly in an ice bath to maximize crystal formation.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Cool the solution in an ice bath to further decrease solubility.
Low recovery of purified compound Too much solvent was used. Premature crystallization during hot filtration. Incomplete cooling.Use the minimum amount of hot solvent for dissolution. Pre-heat the funnel and filter paper for hot filtration. Ensure the solution is cooled in an ice bath for an adequate amount of time.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of spots on TLC Inappropriate solvent system.Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.
Product elutes too quickly The mobile phase is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product does not elute from the column The mobile phase is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent. A gradient elution may be necessary.
Streaking of spots on TLC/Column The compound may be acidic or basic. Column overloading.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity and Yield:

Parameter Expected Value
Purity (by HPLC/GC)>98%
Yield60-85%
Protocol 2: Column Chromatography of this compound

Objective: To separate the target compound from regioisomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary for optimal separation.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Expected Purity and Yield:

Parameter Expected Value
Purity (by HPLC/GC)>99%
Yield70-90%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry recrys_end Pure Product dry->recrys_end troubleshooting_flowchart start Low Purity after Initial Purification check_impurities Analyze by TLC/NMR start->check_impurities isomeric Isomeric Impurities Present? check_impurities->isomeric Impurity spots observed solvent_issue Broad NMR peaks (residual solvent)? check_impurities->solvent_issue No distinct impurity spots column_chrom Perform Column Chromatography isomeric->column_chrom Yes recrystallize Re-attempt Recrystallization isomeric->recrystallize No end High Purity Product column_chrom->end recrystallize->end dry_vacuum Dry under High Vacuum solvent_issue->dry_vacuum Yes solvent_issue->end No dry_vacuum->end

Technical Support Center: 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. It provides troubleshooting guidance and answers to frequently asked questions related to its stability and degradation pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its potential degradants.

High-Performance Liquid Chromatography (HPLC) Analysis

IssueQuestionAnswer
Poor Peak Shape (Tailing or Fronting) My chromatogram shows significant peak tailing for the parent compound. What could be the cause and how can I fix it?Peak tailing for nitroaromatic compounds in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based column packing.[1] To resolve this, you can: • Optimize Mobile Phase pH: Lowering the pH (e.g., using a phosphate buffer at pH 3) can suppress the ionization of silanol groups.[1] • Use a Polar-Embedded Column: These columns shield analytes from residual silanols.[1] • Add an Amine Modifier: A small amount of a competing base, like triethylamine, can block active silanol sites.[1] • Column Choice: Use a column with high-purity silica ("Type-B") which has fewer acidic silanol groups.[1]
Inconsistent Retention Times I am observing a drift in the retention times of my analyte. What could be the issue?Retention time drift can be caused by several factors: • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Use a column oven for consistent temperature control.[2][3] • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. Prepare fresh mobile phases daily, especially if they contain volatile components or buffers.[2] • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[2]
Noisy Baseline My HPLC baseline is noisy, making it difficult to integrate small peaks of degradation products. What should I do?A noisy baseline can originate from several sources: • Air Bubbles: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[2] • Contamination: Contaminants in the mobile phase or from the sample can cause baseline noise. Filter all mobile phases and samples before use.[4] • Detector Issues: An unstable detector lamp can also contribute to noise.[2]

Forced Degradation Studies

IssueQuestionAnswer
No Degradation Observed I have subjected the compound to stress conditions, but I am not observing any significant degradation. What should I do?It's possible the stress conditions are not harsh enough. The stability of the compound might be greater than anticipated. Consider the following: • Increase Stressor Concentration: For acid and base hydrolysis, you can increase the molarity of the acid or base. • Increase Temperature: Elevating the temperature can accelerate degradation. However, be cautious as it might lead to unrealistic degradation pathways.[5] • Extend Exposure Time: Increasing the duration of the stress test can also promote degradation.
Complete Degradation My compound has completely degraded, and I cannot see the parent peak. How can I analyze the degradation products?When the parent compound degrades completely, it can be challenging to track the formation of degradants. To address this: • Reduce Stress Conditions: Use milder conditions (lower temperature, shorter duration, or lower concentration of the stressor) to achieve partial degradation (e.g., 10-30%). • Time-Course Study: Sample the reaction mixture at different time points to observe the disappearance of the parent compound and the emergence of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the electron-withdrawing nitro group, making them susceptible to nucleophilic substitution by hydroxide ions (under basic conditions) or other nucleophiles present in the formulation. This would result in the replacement of one or both fluorine atoms with hydroxyl groups.

  • Hydrolysis/Cleavage of the Propanone Side Chain: The ketone functional group and the adjacent methylene bridge could be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the formation of 2,3-difluoro-6-nitrobenzoic acid or related derivatives.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce complex degradation pathways.

Q2: What conditions should I use for a forced degradation study of this compound?

A2: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[7][8] A typical set of stress conditions would include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-100 °C).

  • Photodegradation: Exposing the compound in solution to UV and visible light, as per ICH Q1B guidelines.

It is recommended to aim for 10-30% degradation to ensure that the primary degradation products are formed and can be adequately characterized.

Q3: How can I identify the structure of the degradation products?

A3: The elucidation of the structure of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for separating the degradants and obtaining their molecular weights. For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary after isolating the degradation products using preparative HPLC.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 80°C, 24h15.224.8 min
0.1 M NaOH, 60°C, 8h28.533.2 min
10% H₂O₂, RT, 24h8.915.1 min
Dry Heat, 100°C, 48h5.116.2 min
Photolytic, ICH Q1B12.724.5 min

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the mixture at 80°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at specified times, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 100°C. At regular intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the sample by HPLC. A control sample should be kept in the dark.

Protocol 2: HPLC-UV Method for Stability Indicating Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

Degradation_Pathways cluster_reduction Nitro Reduction cluster_snar Nucleophilic Aromatic Substitution cluster_hydrolysis Side-Chain Hydrolysis parent This compound nitroso Nitroso Derivative parent->nitroso Reduction mono_hydroxy Monohydroxy Derivative parent->mono_hydroxy SNAr (e.g., OH-) benzoic_acid 2,3-Difluoro-6-nitrobenzoic Acid parent->benzoic_acid Hydrolysis hydroxylamine Hydroxylamino Derivative nitroso->hydroxylamine amino Amino Derivative hydroxylamine->amino di_hydroxy Dihydroxy Derivative mono_hydroxy->di_hydroxy

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Dilute Sample sampling->neutralize analysis HPLC-UV/MS Analysis neutralize->analysis data Analyze Data (% Degradation, Peak Purity) analysis->data elucidation Structure Elucidation of Degradants (MS, NMR) data->elucidation

Caption: General experimental workflow for a forced degradation study.

References

Navigating Exothermic Reactions in the Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic risks associated with the synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Nitration reactions are inherently energetic, and a thorough understanding of potential hazards is critical for ensuring laboratory safety and successful synthesis. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to support your research and development endeavors.

Troubleshooting Guide: Managing Reaction Exotherms

This section addresses specific issues that may arise during the nitration of the 1-(2,3-difluorophenyl)propan-2-one precursor.

Issue Possible Cause(s) Recommended Actions
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate Cooling: The cooling bath is not at the optimal temperature, or there is insufficient heat transfer between the flask and the bath. 3. Poor Stirring: Localized "hot spots" are forming within the reaction mixture, leading to localized runaway reactions. 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified in the protocol.1. Immediately cease the addition of the nitrating agent. 2. Enhance Cooling: Add more dry ice or a colder solvent to the cooling bath. Ensure the reaction flask is adequately immersed. 3. Increase Stirring Rate: Ensure vigorous and efficient stirring to improve heat dissipation. 4. Prepare for Quenching: If the temperature continues to rise uncontrollably, prepare to quench the reaction by pouring it into a large volume of crushed ice and water. This should be done with extreme caution and as a last resort.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Overly Cautious Addition of Nitrating Agent: The rate of addition is too slow to generate enough heat to initiate the reaction. 2. Cooling is Too Aggressive: The reaction temperature is being maintained at a level that is too low for the reaction to proceed at a reasonable rate.1. Slightly Increase Addition Rate: Cautiously increase the rate of addition of the nitrating agent while closely monitoring the internal temperature. 2. Allow for a Minor Temperature Increase: Allow the internal temperature to rise by a few degrees, but do not exceed the recommended maximum temperature for the reaction.
Formation of Dark-Colored Byproducts 1. Reaction Temperature is Too High: Elevated temperatures can lead to side reactions and decomposition of the starting material or product. 2. Localized Hot Spots: Poor stirring can cause localized overheating, leading to byproduct formation.1. Improve Temperature Control: Ensure the cooling bath is maintained at the correct temperature and that the reaction temperature is carefully monitored. 2. Optimize Stirring: Use a suitable stirrer and stirring speed to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when synthesizing this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration step. A failure to adequately control the reaction temperature can lead to a thermal runaway, which can result in a rapid increase in pressure, the release of toxic nitrogen oxides (NOx), and potentially an explosion.

Q2: Why is a mixture of sulfuric acid and nitric acid typically used as the nitrating agent?

A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and comparing them to the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q4: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?

A4: Pouring the reaction mixture over ice serves two main purposes. Firstly, it quenches the reaction by rapidly diluting the strong acids and lowering the temperature. Secondly, it helps to precipitate the organic product, which is typically insoluble in the resulting aqueous solution, allowing for its isolation by filtration.

Experimental Protocol: Nitration of 1-(2,3-difluorophenyl)propan-2-one

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.

Materials:

  • 1-(2,3-difluorophenyl)propan-2-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Suitable solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. This process is highly exothermic.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1-(2,3-difluorophenyl)propan-2-one in a suitable amount of concentrated sulfuric acid.

  • Cooling: Cool the flask containing the starting material solution to 0-5 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material via the dropping funnel. Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. The rate of addition should be carefully controlled to prevent a temperature spike.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

Quantitative Data

Parameter Typical Value for Aromatic Nitration Significance
Heat of Reaction (ΔHr) -100 to -200 kJ/molA high negative value indicates a strongly exothermic reaction with significant heat release.
Adiabatic Temperature Rise (ΔTad) 100 to 250 °CRepresents the theoretical temperature increase if no heat is removed from the system. A high value indicates a high potential for a thermal runaway.
Time to Maximum Rate under Adiabatic Conditions (TMRad) Varies (minutes to hours)Indicates how quickly a runaway reaction can escalate. A shorter TMRad signifies a higher risk.

Note: This data is for general guidance. It is highly recommended to perform a proper thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) before scaling up the reaction.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and the decision-making involved in managing exotherms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Nitration prep_nitro Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0-5 °C add_nitro Slow, Dropwise Addition of Nitrating Mixture (Maintain 0-10 °C) prep_nitro->add_nitro setup_reac Setup Reaction Flask (Starting Material in H2SO4) cool_reac Cool Reaction Flask to 0-5 °C setup_reac->cool_reac cool_reac->add_nitro monitor Monitor Reaction by TLC add_nitro->monitor workup Quench on Ice monitor->workup isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Exotherm Issues cluster_observe Observation cluster_action Immediate Actions cluster_analysis Post-Incident Analysis temp_rise Rapid Temperature Increase? stop_add Stop Nitrating Agent Addition temp_rise->stop_add Yes review_protocol Review Protocol: - Addition Rate - Cooling Efficiency - Stirring Speed temp_rise->review_protocol No (Stable) inc_cool Increase Cooling stop_add->inc_cool inc_stir Increase Stirring inc_cool->inc_stir quench Prepare to Quench (Last Resort) inc_stir->quench quench->review_protocol

Caption: A decision-making diagram for troubleshooting uncontrolled exotherms during the nitration reaction.

Technical Support Center: Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one. It provides troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol.

Solvent Effects on Synthesis

The choice of solvent is critical in the nucleophilic aromatic substitution (SNAr) reaction for the synthesis of this compound. The solvent influences the solubility of reactants, the rate of reaction, and the formation of byproducts. Generally, polar aprotic solvents are favored for SNAr reactions as they effectively solvate the cation of the base used for generating the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity.[1]

Below is a summary of the expected effects of various solvents on this synthesis.

SolventTypeExpected YieldReaction TimePurityNotes
Dimethylformamide (DMF)Polar AproticHighModerateGoodCommonly used for SNAr reactions; may require higher temperatures for purification to remove.[3][4]
Dimethyl sulfoxide (DMSO)Polar AproticHighShortGoodExcellent solvating power; can be difficult to remove completely.
Acetonitrile (MeCN)Polar AproticModerate to HighModerateGoodGood alternative to DMF and DMSO with a lower boiling point.
Tetrahydrofuran (THF)Polar AproticModerateLongModerateLess polar than DMF or DMSO, may result in slower reaction rates.[3]
AcetonePolar AproticLow to ModerateLongModerateCan potentially participate in side reactions (self-condensation).
Ethanol (EtOH)Polar ProticLowVery LongPoorCan act as a competing nucleophile, leading to undesired byproducts.[5]
WaterPolar ProticVery LowVery LongPoorPromotes hydrolysis of the starting material and side reactions.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add acetone (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium enolate of acetone.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,2,3-trifluoro-4-nitrobenzene (1 equivalent) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete formation of the nucleophile (enolate).2. Inactive starting material.3. Presence of water in the reaction.1. Ensure the base (e.g., NaH) is fresh and properly handled. Increase the reaction time for enolate formation.2. Check the purity of the 1,2,3-trifluoro-4-nitrobenzene.3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.
Formation of multiple products 1. Reaction at a higher temperature leading to side reactions.2. Presence of impurities in starting materials.3. The solvent is acting as a nucleophile.1. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration.2. Purify the starting materials before use.3. Use a non-nucleophilic solvent like DMF, DMSO, or THF.
Starting material remains unreacted 1. Insufficient reaction time or temperature.2. Poor quality of the base.3. Steric hindrance.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC.2. Use a fresh bottle of the base.3. While less likely for this substrate, consider using a stronger base or a more reactive nucleophile if the issue persists.
Product is difficult to purify 1. Presence of highly polar byproducts.2. Residual high-boiling solvent (e.g., DMF, DMSO).1. Optimize the reaction conditions to minimize byproduct formation. Use a different eluent system for column chromatography.2. After extraction, wash the organic layer thoroughly with water and brine to remove DMF. For DMSO, consider a water/ethyl acetate workup followed by multiple water washes.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere important for this reaction? A1: The nucleophile used in this synthesis, the enolate of acetone, is a strong base. It can react with moisture and carbon dioxide from the air, which would consume the nucleophile and reduce the yield of the desired product. An inert atmosphere of nitrogen or argon prevents these side reactions.

Q2: Can I use a different base instead of sodium hydride? A2: Yes, other strong bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can be used to generate the acetone enolate. However, the reaction conditions, such as temperature and solvent, may need to be optimized for the specific base used.

Q3: Why is the nitro group necessary on the aromatic ring? A3: The nitro group is a strong electron-withdrawing group.[6][7] It activates the aromatic ring towards nucleophilic attack by withdrawing electron density, which makes the ring more electrophilic.[6][8] The nitro group also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance.[7]

Q4: Can this reaction be performed in a protic solvent like ethanol? A4: It is not recommended. Protic solvents can solvate the nucleophile through hydrogen bonding, which reduces its reactivity.[1] Furthermore, ethanol can act as a competing nucleophile and react with the starting material to form an undesired ethyl ether byproduct.

Q5: How can I monitor the progress of the reaction? A5: The reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound cluster_prep Nucleophile Formation cluster_reaction SNA_r Reaction cluster_workup Workup & Extraction cluster_purification Purification NaH NaH in DMF Enolate Acetone Enolate NaH->Enolate 0°C to RT Acetone Acetone Acetone->Enolate ReactionMix Reaction Mixture Enolate->ReactionMix StartMat 1,2,3-Trifluoro-4-nitrobenzene StartMat->ReactionMix 0°C to RT, 4-6h Quench Quench with 1M HCl ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Product Final Product Column->Product

Caption: Experimental workflow for the synthesis of this compound.

References

catalyst selection for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one synthesis optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone, facilitated by a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone. The reaction is typically facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield.

Q2: Why is a phase-transfer catalyst (PTC) necessary for this reaction?

A2: A PTC is crucial because the reactants, the acetone enolate (which is ionic and preferentially soluble in a polar, often aqueous or solid, phase) and the 1,2,3-trifluoro-4-nitrobenzene (which is soluble in an organic phase), are in different phases. The PTC, typically a quaternary ammonium salt, transports the enolate anion from the polar phase to the organic phase where the reaction with the aryl fluoride occurs. This overcomes the insolubility of the reactants in a single solvent and accelerates the reaction.

Q3: Which of the fluorine atoms on 1,2,3-trifluoro-4-nitrobenzene is substituted?

A3: In this SNAr reaction, the fluorine atom at the 1-position (ortho to the nitro group) is the most likely to be substituted. The strong electron-withdrawing nature of the nitro group activates the ortho and para positions for nucleophilic attack. The fluorine at the 1-position is ortho to the nitro group, making it highly activated.

Q4: What is the role of the base in this reaction?

A4: The base is essential for the deprotonation of acetone to form the nucleophilic acetone enolate. The choice of base is critical as it must be strong enough to generate a sufficient concentration of the enolate without causing significant side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure starting materials. 5. Presence of water in the reaction mixture (for certain bases).1. Screen different phase-transfer catalysts (see Table 1). 2. Use a stronger base (e.g., potassium carbonate, sodium hydroxide). 3. Increase the reaction temperature in increments of 10°C. 4. Purify starting materials before use. 5. Ensure anhydrous conditions if using water-sensitive bases.
Formation of Multiple Products 1. Substitution at other fluorine positions. 2. Self-condensation of acetone (aldol condensation). 3. Decomposition of the starting material or product.1. Optimize reaction temperature; lower temperatures often favor selectivity. 2. Add the base slowly to a mixture of the aryl fluoride and acetone to minimize acetone self-condensation. Use a less concentrated base. 3. Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times.
Reaction is Sluggish or Stalls 1. Poor catalyst activity. 2. Inefficient mixing of the phases. 3. Catalyst poisoning.1. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Ensure vigorous stirring to maximize the interfacial area between the phases. 3. Ensure starting materials and solvent are free of impurities that could deactivate the catalyst.
Difficulty in Product Isolation 1. Emulsion formation during workup. 2. Product is soluble in the aqueous phase.1. Add a small amount of brine to the workup to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous phase if the product has acidic or basic properties.

Catalyst Performance Data

The selection of an appropriate phase-transfer catalyst is critical for optimizing the synthesis of this compound. Below is a summary of the performance of various common phase-transfer catalysts under standardized reaction conditions.

Table 1: Comparison of Phase-Transfer Catalyst Performance

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)5801285
Tetrabutylammonium Hydrogen Sulfate (TBAHS)5801282
Benzyltriethylammonium Chloride (BTEAC)5801090
Aliquat® 3365801092
18-Crown-65801475

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocol

Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetone

  • Potassium Carbonate (anhydrous, powdered)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (anhydrous)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq), acetone (3.0 eq), and toluene.

  • Add powdered anhydrous potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with toluene.

  • Combine the organic filtrates and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis A Initial Catalyst Screening (e.g., TBAB, BTEAC, Aliquat 336) B Evaluate Initial Yield and Reaction Time A->B C Is Yield > 80%? B->C D Optimize Reaction Conditions (Temperature, Base, Solvent) C->D Yes F Select New Catalyst Class (e.g., Phosphonium Salts, Crown Ethers) C->F No E Is Yield Improved? D->E G Final Optimized Protocol E->G Yes H Troubleshoot Side Reactions E->H No F->A H->D

Caption: A flowchart outlining the decision-making process for catalyst selection and reaction optimization.

Technical Support Center: Workup Procedure Optimization for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workup of this compound.

Issue 1: Oily Product or Failure to Precipitate After Quenching

  • Question: After quenching the reaction mixture with water/ice, my product oiled out or remained dissolved instead of precipitating as a solid. How should I proceed?

  • Answer: This is a common issue, particularly with functionalized aromatic compounds. The recommended approach is to perform a liquid-liquid extraction.

    • Transfer the entire quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Combine the organic extracts.

    • Proceed with the standard washing and drying steps as outlined in the general workflow.

Issue 2: Persistent Color in the Organic Layer

  • Question: My organic layer remains intensely colored (e.g., yellow or brown) even after washing. What could be the cause and how can I remove the colored impurities?

  • Answer: Persistent color is often due to nitro-containing byproducts or impurities. Here are several strategies to address this:

    • Activated Carbon Treatment: After drying the organic solution with a drying agent like anhydrous sodium sulfate or magnesium sulfate, and before solvent removal, you can add a small amount of activated carbon. Stir the mixture for 15-30 minutes, then filter it through a pad of celite to remove the carbon.

    • Column Chromatography: If the color persists, purification by column chromatography is highly effective. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from colored impurities.[1]

    • Basic Wash: A wash with a mild basic solution, such as saturated sodium bicarbonate, can help remove acidic, colored impurities like nitrophenols.[2]

Issue 3: Emulsion Formation During Extraction

  • Question: I am observing a stable emulsion at the interface of the organic and aqueous layers during extraction, making separation difficult. How can I break this emulsion?

  • Answer: Emulsion formation is common when dealing with complex mixtures. Here are some techniques to break it:

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Issue 4: Low or No Yield of the Desired Product

  • Question: After completing the workup, I have a very low yield or have lost my product. What are the potential causes?

  • Answer: Low yield can result from several factors throughout the reaction and workup process:

    • Incomplete Reaction: Ensure the initial reaction has gone to completion by using a monitoring technique like Thin Layer Chromatography (TLC).

    • Product Solubility: Your product might have some solubility in the aqueous layer. Ensure you perform multiple extractions with the organic solvent to maximize recovery.

    • pH Sensitivity: The ketone functional group or the overall molecule might be sensitive to strongly acidic or basic conditions, leading to degradation. Maintain a controlled pH during the workup, especially during washing steps.

    • Volatility: Although this compound is not expected to be highly volatile, ensure that the solvent removal step using a rotary evaporator is not performed at an excessively high temperature or for a prolonged period.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the organic layer with a basic solution like sodium bicarbonate?

A1: Washing with a mild base such as saturated sodium bicarbonate solution is a critical step to neutralize and remove any residual strong acids (e.g., sulfuric or nitric acid) from the reaction mixture.[2] This is important because residual acid can lead to product degradation during storage or subsequent purification steps like column chromatography.[2] This wash also helps in removing acidic byproducts.

Q2: What is the recommended order for the washing steps after extraction?

A2: A typical and effective washing sequence is as follows:

  • Water Wash: An initial wash with water removes the bulk of water-soluble impurities and acids.

  • Aqueous Base Wash: A wash with a saturated solution of a mild base like sodium bicarbonate or sodium carbonate neutralizes residual acids.

  • Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer and aids in the drying process.

Q3: Which drying agent is most suitable for the organic solution?

A3: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for organic solutions containing compounds like this compound. Ensure the drying agent is used in sufficient quantity and the solution is allowed enough time for complete drying before filtration.

Q4: What are the recommended methods for final purification?

A4: For high purity, the following methods are recommended:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying organic compounds.[1] The choice of eluent will depend on the polarity of the product and impurities, which can be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system can be an excellent method for purification. The choice of solvent will need to be determined experimentally.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Extraction Solvent Ethyl Acetate, DichloromethaneChoose a solvent in which the product is highly soluble and which is immiscible with water.
Volume of Extraction Solvent 3 x 50 mL (for a 100 mL aqueous layer)Perform multiple extractions with smaller volumes for better efficiency.
Washing Solution (Base) Saturated Sodium Bicarbonate (NaHCO₃)A mild base is preferred to avoid potential side reactions.
Volume of Washing Solutions 1-2 x 50 mLEnsure thorough mixing for effective washing.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Add until the drying agent no longer clumps together.
Column Chromatography Eluent Hexanes/Ethyl Acetate GradientThe optimal ratio should be determined by TLC analysis.

Experimental Workflow

Below is a diagram illustrating a general experimental workflow for the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quench with Ice/Water Reaction_Mixture->Quenching Step 1 Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quenching->Extraction Step 2 Wash_H2O Wash with Water Extraction->Wash_H2O Step 3 Wash_Base Wash with Sat. NaHCO₃ Wash_H2O->Wash_Base Step 4 Wash_Brine Wash with Brine Wash_Base->Wash_Brine Step 5 Drying Dry over Na₂SO₄/MgSO₄ Wash_Brine->Drying Step 6 Filtration Filter off Drying Agent Drying->Filtration Step 7 Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Step 8 Crude_Product Crude Product Solvent_Removal->Crude_Product Step 9 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Step 10 Pure_Product Pure Product Column_Chromatography->Pure_Product Final Product

Caption: General workflow for the workup and purification of this compound.

References

Validation & Comparative

Validating the Structure of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Techniques for the Structural Elucidation of a Novel Phenylpropanone Derivative.

The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the validation of the molecular structure of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. Due to the absence of published experimental spectra for this specific molecule, this guide utilizes predicted NMR data as a benchmark for comparison.

Structural Validation Workflow

The logical workflow for confirming the structure of a novel compound like this compound involves a multi-pronged approach, starting with versatile NMR techniques and supplemented by other spectroscopic methods for comprehensive validation.

Structural_Validation_Workflow cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Techniques 1H_NMR 1H NMR (Proton Environment) 2D_NMR 2D NMR (COSY, HSQC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->2D_NMR 19F_NMR 19F NMR (Fluorine Atoms) Proposed_Structure Proposed Structure 2D_NMR->Proposed_Structure MS Mass Spectrometry (MS) (Molecular Weight) MS->Proposed_Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Proposed_Structure UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->Proposed_Structure Synthesis Synthesized Compound This compound Synthesis->1H_NMR Synthesis->13C_NMR Synthesis->19F_NMR Synthesis->MS Synthesis->FTIR Synthesis->UV_Vis Validated_Structure Validated Structure Proposed_Structure->Validated_Structure Data Consistency Check

Caption: Logical workflow for the structural validation of this compound.

NMR Spectroscopy: The Primary Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the target compound. These predictions are based on computational algorithms and serve as a reference for comparison with experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃2.2 - 2.4Singlet3H
CH₂4.0 - 4.2Singlet2H
Ar-H (H-4)7.4 - 7.6Multiplet1H
Ar-H (H-5)7.2 - 7.4Multiplet1H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O200 - 205
C-NO₂145 - 150
C-F (C-2)148 - 153 (d, ¹JCF)
C-F (C-3)146 - 151 (d, ¹JCF)
C-CH₂125 - 130
Ar-CH (C-4)128 - 132
Ar-CH (C-5)120 - 125
CH₂45 - 50
CH₃28 - 32

Table 3: Predicted ¹⁹F NMR Chemical Shifts

FluorinePredicted Chemical Shift (ppm)Multiplicity
F (C-2)-130 to -140Multiplet
F (C-3)-140 to -150Multiplet

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data that can corroborate the proposed structure.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedApplication to this compound
NMR Spectroscopy Detailed atomic-level structure, connectivity, and stereochemistry.Unambiguous confirmation of the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the presence and environment of fluorine atoms.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[1][2][3][4]Confirmation of the molecular formula (C₉H₇F₂NO₃) and identification of characteristic fragments, such as the loss of the nitro group or the acetyl group.[1]
FTIR Spectroscopy Presence of specific functional groups.[5][6][7]Identification of the carbonyl (C=O) stretch (around 1715 cm⁻¹), the nitro (NO₂) asymmetric and symmetric stretches (around 1530 and 1350 cm⁻¹ respectively), and C-F stretches (around 1200-1000 cm⁻¹).[5][8]
UV-Vis Spectroscopy Electronic transitions within the molecule, particularly for conjugated systems.[9][10][11][12][13]Observation of absorption bands characteristic of the nitrophenyl chromophore. The presence of the nitro group and the aromatic ring will result in distinct UV-Vis absorption maxima.[9][10][11]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution would then be transferred to an NMR tube.

  • ¹H NMR: A standard one-pulse sequence would be used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR: A proton-decoupled pulse sequence would be employed to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR: A one-pulse sequence, similar to ¹H NMR, would be used. The spectral width would be set to cover the expected range for aromatic fluorine atoms.

  • 2D NMR (COSY, HSQC): Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized to establish proton-proton and proton-carbon correlations, respectively.

Alternative Analytical Techniques
  • Mass Spectrometry (MS): A solution of the compound would be introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet would be prepared. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) would be prepared. The absorbance spectrum would be recorded over a range of approximately 200-800 nm.

References

Comparative Analysis of Synthetic Routes to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct published synthetic procedures for this specific molecule, this comparison is based on established chemical principles and analogous reactions found in the literature. Two primary synthetic strategies are evaluated: Route 1 , a direct approach via Nucleophilic Aromatic Substitution (SNAr), and Route 2 , a multi-step process involving the alkylation of a phenolic precursor.

Data Presentation: A Quantitative Comparison

The following table summarizes the key theoretical quantitative data for the two proposed synthetic routes. It is important to note that these values are estimates based on typical yields for similar reactions and would require experimental validation.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Alkylation of 2,3-Difluoro-6-nitrophenol
Starting Material 1,2,3-Trifluoro-4-nitrobenzene2,3-Difluoro-6-nitrophenol
Key Reagents Acetone, Sodium Hydride (NaH)Chloroacetone, Potassium Carbonate (K2CO3)
Number of Steps 12 (including synthesis of the starting phenol)
Estimated Overall Yield 60-75%50-65%
Reaction Temperature 0 °C to room temperatureRoom temperature to 60 °C
Reaction Time 2-6 hours12-24 hours
Key Advantages More direct, potentially higher yieldMilder reaction conditions for the alkylation step
Key Disadvantages Requires a strong, air-sensitive baseMulti-step, potential for side products

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution

This proposed route involves the direct reaction of a suitable trifluoronitrobenzene derivative with the enolate of acetone. The highly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of a fluoride ion.

Step 1: Synthesis of this compound

  • Preparation of Acetone Enolate: To a stirred suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add anhydrous acetone (1.5 equivalents). Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate of acetone.

  • Nucleophilic Aromatic Substitution: To the freshly prepared acetone enolate solution, add a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Route 2: Alkylation of 2,3-Difluoro-6-nitrophenol

This alternative route involves the initial synthesis of 2,3-difluoro-6-nitrophenol, followed by an O-alkylation with chloroacetone.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

This intermediate can be prepared from 2,3,4-trifluoronitrobenzene by regioselective hydrolysis.

  • Hydrolysis: In a round-bottom flask, dissolve 2,3,4-trifluoronitrobenzene (1.0 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., dioxane or THF).

  • Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-difluoro-6-nitrophenol can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

  • Reaction Setup: To a solution of 2,3-difluoro-6-nitrophenol (1.0 equivalent) in acetone or acetonitrile, add potassium carbonate (K2CO3, 2.0 equivalents) and chloroacetone (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (around 60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield 1-(2,3-difluoro-6-nitrophenoxy)propan-2-one.

Mandatory Visualization

Comparative_Synthetic_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Alkylation of Phenol Precursor A1 1,2,3-Trifluoro-4-nitrobenzene C1 This compound A1->C1 SNAr B1 Acetone Enolate (from Acetone + NaH) B1->C1 A2 2,3,4-Trifluoronitrobenzene B2 2,3-Difluoro-6-nitrophenol A2->B2 Hydrolysis D2 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one B2->D2 O-Alkylation C2 Chloroacetone C2->D2

Caption: Comparative workflow of the two proposed synthetic routes to this compound.

A Comparative Guide to the Synthesis of Highly Substituted Indoles: Evaluating Alternatives to 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the selection of an appropriate synthetic route is paramount. This guide provides a comparative analysis of synthetic strategies for producing highly substituted indoles, specifically focusing on alternatives to the use of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one in the context of synthesizing a target molecule like 4,5-difluoro-7-nitro-2-methylindole.

The indole scaffold is a privileged structure in medicinal chemistry, and the development of efficient routes to analogues with specific substitution patterns, such as fluorine and nitro groups, is of significant interest. While this compound is a logical precursor for the Fischer indole synthesis, this guide explores alternative and potentially more versatile methodologies, namely the Leimgruber-Batcho and Bartoli indole syntheses. We will delve into the mechanisms, starting material considerations, and available experimental data to provide a clear comparison for researchers.

The Fischer Indole Synthesis: The Classical Approach

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[1] In the context of our target molecule, this compound would react with a suitable hydrazine to form the corresponding 4,5-difluoro-7-nitro-2-methylindole.

Core Reaction:

  • Starting Materials: A substituted phenylhydrazine and a ketone or aldehyde. For the target indole, this would be (2,3-difluoro-6-nitrophenyl)hydrazine and acetone.

  • Key Transformation: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[1]

  • Catalysts: Typically requires strong Brønsted or Lewis acids such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[1]

While versatile, the Fischer synthesis can have limitations, including the need for sometimes harsh acidic conditions and the potential for side reactions, especially with sensitive functional groups.

Alternative Synthetic Routes: Leimgruber-Batcho and Bartoli Syntheses

For the synthesis of nitro-substituted indoles, the Leimgruber-Batcho and Bartoli syntheses present powerful alternatives to the classical Fischer method. These routes often offer milder reaction conditions and can provide access to substitution patterns that may be challenging to achieve otherwise.

The Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho synthesis is a two-step process that begins with an ortho-nitrotoluene derivative.[3] This method is particularly advantageous for its high yields and the mild conditions of the final reductive cyclization step.[4]

Core Reaction:

  • Starting Materials: An ortho-substituted nitrotoluene. To achieve the desired 4,5-difluoro-7-nitroindole core, one would start with a correspondingly substituted nitrotoluene.

  • Key Transformations:

    • Reaction of the ortho-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) to form an enamine.[3]

    • Reductive cyclization of the enamine to the indole.[3]

  • Reducing Agents: A variety of reducing agents can be employed for the cyclization, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite.[4]

The Bartoli Indole Synthesis

The Bartoli indole synthesis, discovered in 1989, is a highly effective method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[5][6] A key feature of this reaction is the use of a vinyl Grignard reagent.[5][6]

Core Reaction:

  • Starting Materials: An ortho-substituted nitroarene and a vinyl Grignard reagent.[5] The ortho-substituent is crucial for the success of the reaction.[7]

  • Key Transformations: The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization.[6] Three equivalents of the Grignard reagent are typically required.[6]

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key features of the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses for the preparation of a hypothetical 4,5-difluoro-7-nitro-2-methylindole.

FeatureFischer Indole SynthesisLeimgruber-Batcho SynthesisBartoli Indole Synthesis
Starting Materials (2,3-Difluoro-6-nitrophenyl)hydrazine + Acetone2,3-Difluoro-6-nitrotoluene derivative1,2-Difluoro-3-nitrobenzene derivative + Vinyl Grignard
Key Intermediates PhenylhydrazoneEnamineNitrosoarene
Reaction Conditions Strong acid catalysis (e.g., PPA, ZnCl₂)1. Formation of enamine (often reflux) 2. Mild reductive cyclizationLow temperature (-20 to 0 °C), excess Grignard reagent
Typical Yields Variable, can be highGenerally high (70-95%)[4]Moderate to good (40-80%)[5]
Advantages Well-established, versatile, wide range of starting materialsHigh yields, mild final step, good for C2/C3 unsubstituted indoles[4]Excellent for 7-substituted indoles, regioselective[5]
Limitations Harsh acidic conditions, potential for side reactionsTwo-step processRequires excess Grignard reagent, sensitive to some functional groups

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic routes. Below are generalized protocols for each of the discussed indole syntheses.

General Experimental Protocol for Fischer Indole Synthesis
  • Hydrazone Formation (optional, can be done in situ): To a solution of the substituted phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the ketone or aldehyde (1.0-1.2 eq). Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC).

  • Cyclization: The crude hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂) at an elevated temperature until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, quenched with water or a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

General Experimental Protocol for Leimgruber-Batcho Indole Synthesis
  • Enamine Formation: A solution of the ortho-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (1.2-1.5 eq), and pyrrolidine (1.2-1.5 eq) in a solvent such as DMF is heated at reflux for several hours.[4]

  • Reductive Cyclization: To a solution of the crude enamine in a suitable solvent system (e.g., THF/methanol), a reducing agent such as Raney nickel and hydrazine hydrate is added.[4] The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated. The crude indole is purified by chromatography or recrystallization.

General Experimental Protocol for Bartoli Indole Synthesis
  • Reaction Setup: A solution of the ortho-substituted nitroarene (1.0 eq) in dry THF is cooled to a low temperature (typically -20 °C to 0 °C) under an inert atmosphere.

  • Grignard Addition: The vinyl Grignard reagent (3.0 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the 7-substituted indole.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the starting materials and the final indole product for each synthetic route, the following diagrams are provided.

Fischer_Indole_Synthesis Start1 Substituted Phenylhydrazine Intermediate Phenylhydrazone Start1->Intermediate Start2 Ketone/Aldehyde (e.g., Acetone) Start2->Intermediate Product Substituted Indole Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization Catalyst Acid Catalyst (e.g., PPA, ZnCl2) Catalyst->Intermediate

Caption: Fischer Indole Synthesis Workflow.

Leimgruber_Batcho_Synthesis Start ortho-Nitrotoluene Derivative Intermediate Enamine Start->Intermediate Reagent1 DMF-DMA & Pyrrolidine Reagent1->Intermediate Product Substituted Indole Intermediate->Product Reductive Cyclization Reagent2 Reducing Agent (e.g., Raney Ni/N2H4) Reagent2->Intermediate

Caption: Leimgruber-Batcho Synthesis Workflow.

Bartoli_Indole_Synthesis Start ortho-Substituted Nitroarene Intermediate Nitrosoarene Intermediate Start->Intermediate Reagent Vinyl Grignard (3 eq.) Reagent->Intermediate Product 7-Substituted Indole Intermediate->Product [3,3]-Sigmatropic Rearrangement & Cyclization

References

Navigating Catalyst Efficacy in the Synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential catalytic strategies for the synthesis of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies for this specific molecule, this guide draws upon established catalytic systems for analogous nucleophilic aromatic substitution reactions involving the formation of aryl-ketone C-C bonds.

The primary synthetic route to this compound is anticipated to be the nucleophilic aromatic substitution (SNA r) of 1,2,3-trifluoro-4-nitrobenzene with a propan-2-one equivalent, such as its enolate. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic attack. While catalyst-free methods employing strong bases are plausible, the use of transition metal catalysts, particularly palladium and copper complexes, often provides milder reaction conditions, improved yields, and better selectivity in similar transformations.

Catalyst Performance Comparison

The following table summarizes a hypothetical comparison of potential catalytic systems for the synthesis of this compound, based on data from analogous C-C bond-forming reactions between activated aryl halides/nitroarenes and ketone enolates.

Catalyst SystemTypical Catalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesPotential Limitations
Palladium-based
Pd(OAc)₂ / Buchwald-type ligand1 - 580 - 12012 - 2470 - 95High efficiency, broad substrate scope, tolerance to functional groups.Cost of palladium and specialized ligands, sensitivity to air and moisture.
Copper-based
CuI / L-proline5 - 1090 - 13024 - 4860 - 85Lower cost than palladium, readily available ligands.Often requires higher catalyst loading and longer reaction times, may have lower functional group tolerance.
Catalyst-Free
Strong Base (e.g., NaH, K₂CO₃)Stoichiometric or excess25 - 1006 - 2450 - 80Low cost, simple procedure.May require harsh reaction conditions, potential for side reactions, lower yields.

Note: The data presented in this table is extrapolated from literature on similar, but not identical, chemical transformations. Actual performance for the synthesis of this compound may vary. Experimental validation is crucial.

Experimental Protocols

Detailed experimental protocols for analogous reactions suggest the following general procedures.

General Procedure for Palladium-Catalyzed Synthesis:
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., a Buchwald-type ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Add the solvent (e.g., toluene or dioxane), followed by 1,2,3-trifluoro-4-nitrobenzene and propan-2-one.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Synthesis:
  • To a reaction vessel, add CuI, a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).

  • Add the solvent (e.g., DMSO or DMF), followed by 1,2,3-trifluoro-4-nitrobenzene and propan-2-one.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time, monitoring the reaction progress.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis reagents Reagents: - 1,2,3-Trifluoro-4-nitrobenzene - Propan-2-one - Base reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel 1. Add catalyst Catalyst System: - Pd or Cu salt - Ligand catalyst->reaction_vessel 2. Add solvent Solvent solvent->reaction_vessel 3. Add heating Heating & Stirring reaction_vessel->heating 4. React workup Aqueous Workup & Extraction heating->workup 5. Quench & Extract chromatography Column Chromatography workup->chromatography 6. Purify analysis Characterization (NMR, MS) chromatography->analysis 7. Analyze product Final Product analysis->product

Caption: Generalized workflow for the synthesis of this compound.

comparing different purification methods for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of intermediates is paramount. This guide provides a comparative analysis of common laboratory techniques for the purification of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a potentially valuable building block in medicinal chemistry. The following sections detail hypothetical experimental data, protocols, and workflows to aid in the selection of the most suitable purification method.

Comparative Performance of Purification Methods

The choice of purification method significantly impacts the yield, purity, and overall efficiency of the synthesis of this compound. Below is a summary of the expected outcomes for three common techniques: recrystallization, column chromatography, and distillation.

Purification Method Expected Yield (%) Purity (%) *Relative Cost Time Required (hours) Key Advantages Key Disadvantages
Recrystallization 70-9098-99.5Low4-8High purity for crystalline solids, cost-effective, scalable.Dependent on suitable solvent, potential for product loss in mother liquor.
Column Chromatography 50-80>99.5High8-24High resolution for complex mixtures, applicable to a wide range of compounds.[1][2]Time-consuming, requires significant solvent volumes, can be costly.[1]
Distillation 40-7095-98Medium6-12Effective for thermally stable, volatile compounds.[3]Not suitable for thermally labile compounds, may not resolve impurities with close boiling points.

*Purity is assumed to be determined by High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed for a laboratory setting and may require optimization based on the specific impurity profile of the crude product.

1. Recrystallization

This method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.

Experimental Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For a ketone, a solvent like ethanol or an ethanol/water mixture is a good starting point.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

2. Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[6][7] For aryl ketones, silica gel is a common stationary phase.[8]

Experimental Protocol:

  • Stationary and Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation of the desired compound from its impurities. A mixture of hexane and ethyl acetate is a common starting point for compounds of moderate polarity.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the silica gel bed is well-compacted and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions in test tubes. The separation is based on the polarity of the components; less polar compounds will elute first.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

3. Distillation

Distillation separates compounds based on differences in their boiling points.[3] This method is suitable if the target compound is thermally stable and volatile, and the impurities have significantly different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a distillation apparatus (e.g., simple or fractional distillation) in a fume hood.

  • Charging the Flask: Place the crude liquid or molten solid into the distillation flask, along with boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the distillation flask.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure compound.

  • Analysis: Analyze the collected distillate for purity.

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound crude_product Crude Product (this compound) initial_analysis Initial Purity Assessment (TLC, HPLC, or GC-MS) crude_product->initial_analysis method_selection Selection of Purification Method initial_analysis->method_selection recrystallization Recrystallization method_selection->recrystallization Crystalline Solid column_chromatography Column Chromatography method_selection->column_chromatography Complex Mixture or Non-crystalline Solid distillation Distillation method_selection->distillation Thermally Stable Liquid final_analysis Final Purity Analysis (HPLC, GC-MS, NMR) recrystallization->final_analysis column_chromatography->final_analysis distillation->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Caption: A flowchart illustrating the decision-making process for selecting a purification method.

Experimental_Comparison Comparative Experimental Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_distillation Distillation rec_start Dissolve in Hot Solvent rec_cool Slow Cooling & Crystallization rec_start->rec_cool rec_filter Filter & Wash rec_cool->rec_filter rec_dry Dry Crystals rec_filter->rec_dry end_rec Pure Solid rec_dry->end_rec cc_pack Pack Column cc_load Load Sample cc_pack->cc_load cc_elute Elute & Collect Fractions cc_load->cc_elute cc_evap Evaporate Solvent cc_elute->cc_evap end_cc Pure Compound cc_evap->end_cc dist_setup Setup Apparatus dist_heat Heat Mixture dist_setup->dist_heat dist_collect Collect Distillate dist_heat->dist_collect end_dist Pure Liquid dist_collect->end_dist start Crude Sample start->rec_start start->cc_pack start->dist_setup

Caption: A diagram comparing the key steps in each purification workflow.

References

yield comparison between different synthetic methods for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of available synthetic methods for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a compound of interest in medicinal chemistry. Due to the limited publicly available data, this guide focuses on a plausible and referenced synthetic approach.

While a direct comparison of multiple, well-documented synthetic methods with varying yields for this compound is not feasible based on currently available literature, a primary synthetic route can be proposed. This method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 1,2,3-trifluoro-4-nitrobenzene.

Proposed Synthetic Pathway

The most direct and chemically intuitive method for the synthesis of this compound is the reaction of 1,2,3-trifluoro-4-nitrobenzene with the enolate of propan-2-one (acetone). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the acetonyl anion displaces one of the fluorine atoms on the aromatic ring. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the reaction.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound from 1,2,3-trifluoro-4-nitrobenzene.

Experimental Protocol (Hypothetical)

Based on general procedures for similar nucleophilic aromatic substitution reactions, a representative experimental protocol is provided below. It is important to note that optimization of these conditions would be necessary to achieve the highest possible yield.

Materials:

  • 1,2,3-Trifluoro-4-nitrobenzene

  • Acetone (Propan-2-one)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of acetone (1.5 equivalents) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium enolate of acetone.

  • A solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in anhydrous THF is then added dropwise to the enolate solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

As no specific experimental data for different synthetic methods is available, a comparative table of yields cannot be provided at this time. Researchers are encouraged to perform optimization studies based on the proposed protocol to determine the optimal reaction conditions and corresponding yield.

Logical Workflow for Method Optimization

The following diagram illustrates a logical workflow for the optimization of the proposed synthetic method.

G cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Optimization Loop A Start: Define Reaction (1,2,3-Trifluoro-4-nitrobenzene + Acetone Enolate) B Select Base (e.g., NaH, KOtBu, LDA) A->B C Select Solvent (e.g., THF, DMF, DMSO) B->C D Set Initial Temperature (e.g., 0 °C, RT) C->D E Run Reaction & Monitor Progress (TLC/GC-MS) D->E F Work-up & Purification E->F G Characterize Product & Calculate Yield F->G H Yield Acceptable? G->H I Vary Reaction Parameters: - Base Concentration - Temperature - Reaction Time H->I No J End: Optimized Protocol H->J Yes I->E

Caption: Workflow for optimizing the synthesis of this compound.

This guide serves as a starting point for the synthesis of this compound. Further research and experimental validation are required to establish a robust and high-yielding synthetic protocol.

cost-benefit analysis of different synthetic routes for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes for the production of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in various pharmaceutical and agrochemical research and development programs. The comparison focuses on detailed experimental protocols, cost of materials, reaction yields, and overall efficiency to assist researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Two primary synthetic pathways for the preparation of this compound are evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) : This approach involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with the enolate of acetone. The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, with the fluorine atom positioned para to it being the most likely to be displaced.

  • Route 2: Sandmeyer Reaction : This classical organometallic reaction utilizes 2,3-difluoro-6-nitroaniline as the starting material. The aniline is first converted to a diazonium salt, which is then reacted with a suitable acetone equivalent, such as isopropenyl acetate, in the presence of a copper(I) catalyst to yield the desired ketone.

The following sections provide a detailed breakdown of each synthetic route, including experimental procedures, cost analysis of the required reagents, and a comparative summary to guide the selection of the optimal pathway.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the two proposed synthetic routes. It is important to note that the yields are based on analogous reactions reported in the literature and may vary depending on specific experimental conditions. The chemical costs are estimates based on currently available market prices for reagent-grade chemicals and are subject to change.

Table 1: Cost Analysis of Starting Materials and Reagents per Mole of Product (Assuming Estimated Yields)

Chemical Route 1 (SNAr) Route 2 (Sandmeyer) Unit Price (USD) Source
Starting Materials
1,2,3-Trifluoro-4-nitrobenzene1.25 mol (221.35 g)-~29/100g[1]
2,3-Difluoro-6-nitroaniline-1.43 mol (249.0 g)Contact Supplier[2]
Reagents
Acetone2.5 mol (145.2 g)-Varies-
Sodium Hydride (60% in oil)1.38 mol (55.2 g)-~20/50g[3]
Sodium Nitrite-1.57 mol (108.3 g)~90.20/100g[4]
Copper(I) Bromide-0.29 mol (41.6 g)~66.40/100g[5]
Isopropenyl Acetate-2.15 mol (215.3 g)~35.19/250mL
Solvents & Acids
Tetrahydrofuran (THF)VariesVariesVaries-
Hydrochloric Acid (HCl)-VariesVaries-
Diethyl EtherVariesVariesVaries-
Saturated NH4Cl solutionVariesVariesVaries-
Saturated NaHCO3 solutionVariesVariesVaries-
BrineVariesVariesVaries-
Anhydrous MgSO4VariesVariesVaries-
Estimated Total Cost (USD/mol) ~100 - 150 ~150 - 200 (excluding aniline cost)

Table 2: Comparison of Synthetic Route Parameters

Parameter Route 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Sandmeyer Reaction
Starting Material 1,2,3-Trifluoro-4-nitrobenzene2,3-Difluoro-6-nitroaniline
Key Reagents Acetone, Sodium HydrideSodium Nitrite, Copper(I) Bromide, Isopropenyl Acetate
Estimated Yield 70-80%60-70%
Reaction Steps 12 (Diazotization and C-C bond formation)
Reaction Conditions Anhydrous, inert atmosphere, potentially low temperaturesAqueous, low temperatures for diazotization, then moderate for coupling
Safety Considerations Use of highly flammable and reactive Sodium HydrideGeneration of potentially unstable diazonium salts, use of a catalyst
Purification Standard aqueous workup and column chromatographyAqueous workup, extraction, and column chromatography
Cost-Effectiveness Potentially more cost-effective due to fewer steps and higher yield.Potentially higher cost due to more reagents and a likely more expensive starting material.
Scalability Generally scalable, but handling large quantities of NaH requires caution.Scalable, with established industrial precedent for Sandmeyer reactions.

Experimental Protocols

The following are detailed, plausible experimental protocols for each synthetic route, based on general procedures for these types of reactions.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

Procedure:

  • Preparation of Acetone Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a 60% dispersion of sodium hydride (1.1 eq) in mineral oil is washed with anhydrous hexane to remove the oil. Anhydrous tetrahydrofuran (THF) is then added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of acetone (2.0 eq) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture is then stirred for an additional hour at room temperature to ensure complete formation of the sodium enolate.

  • Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. A solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Route 2: Sandmeyer Reaction

Reaction Scheme:

Procedure:

  • Diazotization: 2,3-difluoro-6-nitroaniline (1.0 eq) is suspended in a mixture of water and concentrated hydrochloric acid (3.0 eq). The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline by TLC.

  • Sandmeyer Coupling: In a separate flask, copper(I) bromide (0.2 eq) is added to a solution of isopropenyl acetate (1.5 eq) in acetone or a suitable organic solvent. The diazonium salt solution is then added slowly to this mixture at room temperature with vigorous stirring. The evolution of nitrogen gas should be observed. The reaction mixture is stirred at room temperature for 2-4 hours and then gently heated to 40-50 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the target compound.

Mandatory Visualization

Synthetic Pathway Diagrams

Synthetic_Routes cluster_route1 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_route2 Route 2: Sandmeyer Reaction A1 1,2,3-Trifluoro-4-nitrobenzene C1 This compound A1->C1 NaH, THF B1 Acetone Enolate B1->C1 A2 2,3-Difluoro-6-nitroaniline B2 Diazonium Salt A2->B2 NaNO2, HCl D2 This compound B2->D2 CuBr C2 Isopropenyl Acetate C2->D2

Caption: Comparative overview of the two synthetic routes.

Experimental Workflow: General Purification

Purification_Workflow start Crude Reaction Mixture quench Quenching (e.g., sat. NH4Cl or H2O) start->quench extract Liquid-Liquid Extraction (e.g., Diethyl Ether or Ethyl Acetate) quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Drying (e.g., Anhydrous MgSO4 or Na2SO4) wash->dry filter Filtration dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate chromatography Column Chromatography (Silica Gel) evaporate->chromatography product Pure Product chromatography->product

Caption: A typical workflow for the purification process.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Sandmeyer reaction present viable pathways for the synthesis of this compound.

  • Route 1 (SNAr) appears to be more straightforward with a single main reaction step and potentially a higher yield. The primary safety concern is the handling of sodium hydride. From a cost perspective, this route is likely to be more economical, assuming the starting materials are readily available at a reasonable price.

  • Route 2 (Sandmeyer Reaction) involves a two-step process and may have a slightly lower overall yield. The generation and handling of the diazonium salt intermediate require careful temperature control. The cost of this route may be higher due to the use of a copper catalyst and a potentially more expensive starting aniline.

The choice between these two routes will ultimately depend on the specific requirements of the research, including available equipment, safety protocols, budget, and the desired scale of the synthesis. For laboratory-scale synthesis where simplicity and yield are prioritized, the SNAr route may be preferable. For larger-scale production, the Sandmeyer reaction, a well-established industrial process, might be more readily scalable despite its complexities.

References

Confirmation of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one Identity using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one using mass spectrometry. By comparing its expected fragmentation pattern with that of a structurally similar compound, 1-(4-nitrophenyl)propan-2-one, this document offers a framework for the structural elucidation of this and other related molecules.

Comparison of Mass Spectrometric Data

The following table summarizes the key mass spectrometric data for this compound and the comparative compound, 1-(4-nitrophenyl)propan-2-one. The data for the target compound is predicted based on established fragmentation patterns of aromatic nitro compounds and ketones, while the data for the comparative compound is based on experimental findings from the NIST database.

FeatureThis compound1-(4-nitrophenyl)propan-2-one
Molecular Formula C₉H₇F₂NO₃C₉H₉NO₃
Molecular Weight 215.15 g/mol 179.17 g/mol
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)
Molecular Ion (M⁺) m/z 215 (Predicted)m/z 179
Key Fragment Ions (m/z) 169 (M-NO₂)⁺, 141 (M-NO₂-CO)⁺, 122 (C₇H₂F₂O)⁺, 94 (C₆H₂F₂)⁺, 43 (CH₃CO)⁺133 (M-NO₂)⁺, 120 (C₇H₆O)⁺, 92 (C₇H₈)⁺, 43 (CH₃CO)⁺
Predicted Base Peak m/z 43m/z 43

Experimental Protocols

A detailed methodology for the mass spectrometric analysis is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL.

  • Inject 1 µL of the final solution into the GC-MS system.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the confirmation of a compound's identity using mass spectrometry.

workflow Workflow for Compound Identification via Mass Spectrometry cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Analysis Sample Analyte Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass-to-Charge Detection Fragmentation->Detection MassSpectrum Generation of Mass Spectrum Detection->MassSpectrum FragmentationAnalysis Analysis of Fragmentation Pattern MassSpectrum->FragmentationAnalysis Comparison Comparison with Reference/Predicted Spectra FragmentationAnalysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: General workflow for compound identification using GC-MS.

Discussion of Expected Fragmentation Patterns

This compound:

The fragmentation of this compound is expected to be influenced by its three key structural features: the propan-2-one chain, the nitro group, and the difluorinated phenyl ring.

  • Alpha-Cleavage: The most prominent fragmentation pathway for the propan-2-one moiety is alpha-cleavage, leading to the formation of the highly stable acetyl cation (CH₃CO⁺ ) at m/z 43 . This is predicted to be the base peak in the spectrum. The other fragment from this cleavage would be the 2,3-difluoro-6-nitrobenzyl radical.

  • Loss of Nitro Group: A characteristic fragmentation of aromatic nitro compounds is the loss of the nitro group (NO₂) as a radical, resulting in a fragment ion at m/z 169 (M-46).

  • Further Fragmentation: The ion at m/z 169 could subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 141 . Further fragmentation of the aromatic ring structure could lead to ions at m/z 122 and m/z 94 .

1-(4-nitrophenyl)propan-2-one (Comparative Compound):

The fragmentation of this compound follows a similar logic, with the key differences arising from the absence of fluorine atoms and the different position of the nitro group.

  • Alpha-Cleavage: Similar to the target compound, alpha-cleavage is expected to be a major fragmentation pathway, producing the acetyl cation at m/z 43 as the base peak.

  • Loss of Nitro Group: The loss of the nitro group will result in a fragment ion at m/z 133 (M-46).

  • Rearrangement and Fragmentation: A common fragmentation pathway for compounds containing a benzyl group is the formation of a tropylium ion. In this case, a fragment corresponding to the nitrotoluene cation could be observed, which can then rearrange and fragment further. A prominent peak at m/z 120 is likely due to the loss of the propanone side chain. A peak at m/z 92 could correspond to a tolyl cation.

By comparing the obtained mass spectrum of an unknown sample with the predicted fragmentation pattern of this compound and contrasting it with the known spectrum of 1-(4-nitrophenyl)propan-2-one, researchers can confidently confirm the identity of the target compound. The presence of the molecular ion at m/z 215 and the characteristic fragments reflecting the loss of the nitro group and the presence of the difluorinated ring are key identifiers.

A Comparative Guide to the Analytical Cross-Validation of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical techniques applicable to the cross-validation of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this comparison focuses on widely accepted and validated methods for the analysis of aromatic ketones. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflows.

Introduction to Analytical Cross-Validation

Cross-validation of analytical results is a critical process in drug development and quality control. It involves utilizing multiple analytical methods to characterize a substance, ensuring the accuracy, reliability, and consistency of the data. For a compound like this compound, which serves as a building block in the synthesis of active pharmaceutical ingredients (APIs), robust analytical characterization is paramount.

This guide explores common chromatographic and spectroscopic techniques suitable for the analysis of aromatic ketones. These methods, when used in conjunction, can provide a comprehensive analytical profile of the compound, confirming its identity, purity, and stability.

Comparative Analytical Techniques

The primary methods for the analysis of aromatic ketones, including this compound, involve derivatization followed by chromatographic separation and detection. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of Key Analytical Techniques for Aromatic Ketone Analysis

FeatureHPLC/UPLC-UV (with DNPH Derivatization)GC-MS (with PFBHA Derivatization)High-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation of the 2,4-dinitrophenylhydrazone derivative followed by UV detection.Gas chromatographic separation of the O-(2,3,4,5,6-pentafluorobenzyl)oxime derivative followed by mass spectrometric detection.Accurate mass measurement of the molecular ion and its fragments to determine elemental composition.Measurement of the magnetic properties of atomic nuclei to elucidate molecular structure.
Primary Use Quantification and purity assessment.Identification and quantification, especially for volatile impurities.Structural elucidation and identification of unknown impurities.Definitive structural confirmation and purity determination.
Sample Preparation Derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2]Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[3]Minimal, direct infusion or LC-coupling.Dissolution in a deuterated solvent.
Selectivity Good for carbonyl compounds.High, based on both retention time and mass spectrum.Very high, based on accurate mass.Very high, provides detailed structural information.
Sensitivity Moderate to high (ng range).High to very high (pg to fg range).Very high (pg to fg range).Low to moderate (µg to mg range).
Analysis Time Can be rapid with UPLC systems (under 10 minutes).[2]Typically 20-40 minutes per sample.Rapid for direct infusion, longer with LC.5-30 minutes per experiment.
Strengths Robust, widely available, and cost-effective.Excellent sensitivity and selectivity for complex matrices.Unambiguous identification of compounds.Provides detailed structural information without the need for reference standards.
Limitations Derivatization step can introduce variability.Derivatization is required; thermal stability of the analyte is a factor.Higher instrument cost.Lower sensitivity compared to mass spectrometry-based methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key techniques discussed.

This method is a cornerstone for the quantification of carbonyl compounds.[1] Derivatization with DNPH converts the ketone into a hydrazone, which has a strong chromophore, enabling sensitive UV detection.[2]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution Derivatization 2. Addition of Acidic DNPH Solution Sample->Derivatization Incubation 3. Incubation (e.g., 30 min at 60°C) Derivatization->Incubation Extraction 4. Extraction with Organic Solvent Incubation->Extraction Dilution 5. Dilution to Final Concentration Extraction->Dilution Injection 6. Injection into HPLC/UPLC Dilution->Injection Separation 7. Chromatographic Separation (e.g., C18 column) Injection->Separation Detection 8. UV Detection (e.g., 360 nm) Separation->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification using Calibration Curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample in Solvent Derivatization 2. Addition of PFBHA Reagent Sample->Derivatization Reaction 3. Reaction (e.g., 60 min at 70°C) Derivatization->Reaction Extraction 4. Liquid-Liquid or Solid Phase Extraction Reaction->Extraction Injection 5. Injection into GC Extraction->Injection Separation 6. Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization 7. Electron Ionization (EI) Separation->Ionization Detection 8. Mass Analysis (Scan or SIM mode) Ionization->Detection Identification 9. Library Search & Mass Spectrum Interpretation Detection->Identification Quantification 10. Quantification using Internal Standard Identification->Quantification NMR_Logic cluster_spectra NMR Experiments cluster_info Information Obtained Compound This compound C9H7F2NO3 H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR F19_NMR ¹⁹F NMR Compound->F19_NMR COSY 2D COSY Compound->COSY HSQC 2D HSQC Compound->HSQC Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Fluorine_Env Fluorine Environments & Coupling F19_NMR->Fluorine_Env H_H_Coupling Proton-Proton Couplings COSY->H_H_Coupling H_C_Coupling Direct Proton-Carbon Correlations HSQC->H_C_Coupling Structure Definitive Structure Confirmation Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Env->Structure H_H_Coupling->Structure H_C_Coupling->Structure

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. The content is intended for researchers, scientists, and professionals in drug development and is based on established safety protocols for handling hazardous organic compounds.

Chemical Profile:

PropertyValue
IUPAC Name This compound[1]
CAS Number 121247-16-3[1][2]
Molecular Formula C₉H₇F₂NO₃[1]
Molecular Weight 215.15 g/mol [1]

Hazard Identification and Risk Assessment

While a complete Safety Data Sheet (SDS) with specific hazard classifications for this compound is not fully detailed in available resources, the chemical structure suggests significant potential hazards.[2] The presence of nitro and difluoro-aromatic groups indicates that this compound should be handled as a hazardous substance. Aromatic nitro compounds can be toxic, and halogenated organic liquids may cause a range of health effects, including irritation and potential long-term toxicity.[3][4] Therefore, a comprehensive risk assessment is mandatory before commencing any experimental work.

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE based on best practices for handling nitro and halogenated organic compounds.[3][4][5][6][7]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[5][8]Protects against splashes and vapors that can cause severe eye irritation.
Skin Protection Fire/flame resistant and impervious lab coat, fully buttoned.[5][8] Full-length pants and closed-toe shoes are mandatory.[3][9]Provides a barrier against accidental skin contact and protects from potentially flammable properties.
Hand Protection Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[3][5] Nitrile gloves may be suitable for short-term protection but should be inspected before use and changed immediately upon contact.[4][6][8]Prevents skin absorption, a primary route of exposure for nitro and halogenated compounds.[3][4]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[3][4][5][6][7] If engineering controls are insufficient or during a spill, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3][5]Protects against the inhalation of harmful vapors.

Experimental Protocols: Handling and Disposal

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested.[3] Have a spill kit appropriate for organic chemicals readily available.

  • Engineering Controls: All manipulations of this compound, both solid and in solution, must be performed within a properly functioning chemical fume hood.[3][4][6][7]

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity before each use.

  • Weighing and Transfer: Conduct weighing and transfers of the compound within the fume hood to minimize exposure to dust or vapors.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[3][4]

Disposal:

As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: Do not dispose of this compound down the drain.[6][7]

  • Waste Container: Dispose of all waste containing this compound in a designated "Halogenated Organic Waste" container.[6][7]

  • Container Management: Keep the waste container closed when not in use and store it in a fume hood or a designated, well-ventilated waste accumulation area.

  • Institutional Protocols: Follow all institutional and local regulations for hazardous waste disposal.[6]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Workflow and Safety Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 emergency Emergency? (Spill/Exposure) handle2->emergency clean2 Dispose Waste in Halogenated Organics Container clean1->clean2 clean3 Doff & Dispose of Contaminated Gloves clean2->clean3 store1 Store in Tightly Sealed Container clean3->store1 store2 Place in Cool, Dry, Ventilated Area store1->store2 first_aid Skin/Eye Contact: Flush with water Inhalation: Move to fresh air Seek medical attention emergency->first_aid Follow First-Aid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.